molecular formula C20H29N10O24P5 B1139552 DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT CAS No. 102783-42-6

DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT

Cat. No.: B1139552
CAS No.: 102783-42-6
M. Wt: 948.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT is a useful research compound. Its molecular formula is C20H29N10O24P5 and its molecular weight is 948.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102783-42-6

Molecular Formula

C20H29N10O24P5

Molecular Weight

948.37

Origin of Product

United States

Foundational & Exploratory

biological function of diguanosine pentaphosphate in mammalian cells

Biological Function and Mechanism of Diguanosine Pentaphosphate ( ) in Mammalian Systems

Executive Summary

Diguanosine pentaphosphate (


)


potentiation of vasoconstrictionP2Y receptorsRho-kinase (ROCK)

Biochemistry and Metabolism[1][2]

Structural Characteristics

  • Formula:

    
    
    
  • Stability: High resistance to serum 5'-nucleotidases; susceptible to specific Nudix hydrolases.

Biosynthesis and Storage

Unlike canonical nucleotides synthesized via de novo pathways,

  • Enzymatic Origin:

    
     is generated by aminoacyl-tRNA synthetases  (e.g., Lysyl-tRNA synthetase). During cellular stress or specific metabolic states, these enzymes can transfer an activated amino acid to a GTP acceptor (instead of tRNA) or catalyze the condensation of two GTP molecules, forming 
    
    
    .
  • Storage: It is actively concentrated in the dense granules of human platelets (thrombocytes), alongside serotonin, ADP, and

    
    .
    
  • Plasma Concentration: Basal levels in healthy human plasma are approximately 9.5 ± 5.0 nM , but local concentrations spike significantly at sites of thrombus formation.

Catabolism (The Nudix Pathway)

The biological activity of

NUDT2 (Ap4A hydrolase)
  • Reaction:

    
     (or 
    
    
    )
  • Kinetics: NUDT2 cleaves the pentaphosphate bridge, preventing chronic activation of P2Y receptors.

Extracellular Signaling: The P2Y-ROCK Axis

The defining mammalian function of

vasoconstrictor potentiator
Receptor Interaction
  • P2Y4 Receptor:

    
    -coupled GPCR.
    
  • P2Y6 Receptor:

    
    -coupled GPCR (classically UDP-sensitive, but cross-reactive with polyphosphates).
    
The Rho-Kinase (ROCK) Translocation Mechanism

Upon binding P2Y receptors,

Mechanism Steps:

  • Ligand Binding: Extracellular

    
     binds P2Y4/6 on Vascular Smooth Muscle Cells (VSMCs).
    
  • G-Protein Activation:

    
     activation leads to PLC
    
    
    stimulation.
  • RhoA Activation: Activation of RhoGEFs (Guanine nucleotide exchange factors) converts RhoA-GDP to RhoA-GTP.

  • ROCK Translocation: RhoA-GTP recruits Rho-kinase (ROCK) to the cell membrane.

  • Sensitization: ROCK inhibits Myosin Light Chain Phosphatase (MLCP).

  • Contraction: Increased phosphorylation of Myosin Light Chain (MLC) potentiates contraction induced by Angiotensin II.

Visualization of the Signaling Pathway

Gp5G_SignalingGp5GExtracellular Gp5GP2YP2Y4 / P2Y6(GPCR)Gp5G->P2YAgonist BindingGqGq ProteinP2Y->GqActivationRhoGEFRhoGEFGq->RhoGEFRhoARhoA-GTP(Membrane)RhoGEF->RhoAGDP to GTPROCKRho-Kinase(ROCK)RhoA->ROCKTranslocationMLCPMLC Phosphatase(Inhibited)ROCK->MLCPInhibition (-)MLCMyosin Light Chain(Phosphorylated)MLCP->MLCReduces DephosphorylationContractionVascularConstrictionMLC->ContractionPotentiationAngIIAngiotensin II(Co-Factor)AngII->ContractionDirect Effect

Caption: The Gp5G-mediated potentiation of vascular tone via the P2Y-RhoA-ROCK axis, inhibiting MLCP to sustain contraction.

Experimental Protocols

Purification of from Platelets

To study endogenous

  • Isolation: Centrifuge citrated blood (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP).

  • Lysis: Pellet platelets and lyse with 0.6 M

    
     (Perchloric acid) on ice to precipitate proteins immediately.
    
  • Neutralization: Neutralize supernatant with

    
     to pH 7.0.
    
  • Chromatography (FPLC):

    • Column: Mono Q (Anion Exchange).

    • Buffer A: 10 mM

      
       (pH 7.0).
      
    • Buffer B: 1 M

      
       (pH 7.0).
      
    • Gradient: Linear gradient from 0-60% B over 40 minutes.

      
       elutes after ATP and 
      
      
      due to higher negative charge density.
Identification via MALDI-TOF MS

Mass spectrometry is the gold standard for verifying


  • Matrix: 9-aminoacridine (10 mg/mL in 50% acetonitrile).

  • Mode: Negative ion mode (linear).

  • Diagnostic Peak: Look for

    
     903.1 
    
    
    .
  • Enzymatic Validation: Treat aliquot with Crotalus durissus phosphodiesterase; shift in peak to GMP confirms structure.

Rho-Kinase Translocation Assay

Objective: Confirm

StepActionCritical Note
1. Culture Starve VSMCs (0.5% FCS) for 24h.Reduces basal RhoA activity.
2. Stimulation Treat with 10 nM - 10 µM

for 5-10 min.
Include AngII (100 nM) as positive control.
3. Fractionation Lyse cells; separate Cytosolic vs. Membrane fractions via ultracentrifugation (100,000 x g).Crucial: RhoA translocates to membrane upon activation.[1]
4. Western Blot Blot for RhoA and ROCK-II.
5. Analysis Calculate Membrane/Cytosol ratio.Ratio increase > 2-fold indicates activation.

Therapeutic Implications

Hypertension

Since

resistant hypertension
  • Hypothesis: In patients where ACE inhibitors fail, elevated plasma

    
     may maintain vascular tone via the ROCK pathway, bypassing standard renin-angiotensin blockade.
    
  • Drug Target: Inhibition of P2Y6 or upregulation of plasma NUDT2 could reduce this potentiation.

Thrombosis

Released from platelets,


  • Antagonists: P2Y antagonists (e.g., suramin derivatives) can block

    
     effects, though specificity remains a challenge.
    

References

  • Tölle, M., et al. (2006). "Diguanosine pentaphosphate: an endogenous activator of Rho-kinase possibly involved in blood pressure regulation." Journal of Hypertension. Link

  • Jankowski, V., et al. (2009). "Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system." British Journal of Pharmacology. Link

  • McLennan, A. G. (2006). "The Nudix hydrolase superfamily." Cellular and Molecular Life Sciences. Link

  • Luo, X., et al. (1998). "Adenosine(5') oligophospho-(5') guanosines and guanosine(5') oligophospho-(5') guanosines in human platelets." Journal of Clinical Investigation. Link

  • Burnstock, G. (2007). "Purine and pyrimidine receptors." Cellular and Molecular Life Sciences. Link

molecular structure and properties of diguanosine pentaphosphate ammonium salt

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Physicochemical Properties, and Bio-Analytical Applications

Abstract

Diguanosine pentaphosphate (Gp5G), specifically in its ammonium salt form, represents a specialized class of dinucleoside polyphosphates (NpnN) critical to nucleotide signaling and metabolic storage research. Unlike its tetraphosphate counterpart (Gp4G), Gp5G possesses a pentaphosphate bridge that imparts unique electrostatic properties and enzymatic stability profiles.[1] This guide provides a comprehensive technical analysis of Gp5G ammonium salt, detailing its structural conformation, stability metrics, role as a biological alarmone (specifically in Artemia embryogenesis), and utility as a high-fidelity standard in purinergic receptor (P2X/P2Y) research and HPLC calibration.

Introduction

Diguanosine pentaphosphate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-Di(guanosine-5’) pentaphosphate) is a dinucleotide consisting of two guanosine moieties linked via their 5’ carbons by a linear chain of five phosphate groups.[1][2] In the research context, the ammonium salt  is the preferred formulation due to its enhanced solubility and compatibility with mass spectrometry (MS) and enzymatic assays compared to sodium or lithium forms.
  • IUPAC Name:

    
    -Bis(5'-guanosyl) pentaphosphate[1]
    
  • Common Abbreviations: Gp5G,

    
    
    
  • CAS Number (Ammonium Salt): 102783-61-9 (General reference for ammonium forms of similar polyphosphates; specific salt stoichiometry varies).

  • Primary Utility: Investigation of "Magic Spot" alarmones, purinergic signaling modulation, and as a metabolic storage reference standard.

Molecular Architecture

The structural integrity of Gp5G is defined by the lability and flexibility of its pentaphosphate bridge.

2.1. Structural Components [2][3][4][5]
  • Nucleobase: Two Guanine rings (purine derivatives). The N9 position links to the ribose.

  • Sugar Moiety: Two Ribofuranose rings in the

    
    -D-configuration.[1]
    
  • Linker: A pentaphosphate chain (

    
    ) connecting the 5'-hydroxyl groups of both ribose units.
    
2.2. Stereochemical & Electrostatic Implications
  • Charge Density: At physiological pH (7.4), the pentaphosphate backbone carries a significant negative charge (approx. -5 to -6), necessitating counterions (ammonium,

    
    ) for stabilization.
    
  • Conformational Flexibility: The 5-phosphate chain allows for a "folded" conformation (stacking of guanine bases) in solution, which is disrupted upon binding to enzymes like bis(5'-nucleosyl)-tetraphosphatase.[1]

Physicochemical Properties
PropertySpecification
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Molecular Weight ~948.4 g/mol (Free acid basis); Salt weight varies by

content
Appearance White to off-white lyophilized powder
Solubility Water: >50 mg/mL (Freely soluble); Insoluble in ethanol/organic solvents
UV Absorption

(pH 7.[1]0)
Extinction Coefficient

(Assumes base stacking)
Stability Stable at -20°C (solid). Hydrolyzes slowly in acidic media (< pH 4).
Biological Function & Mechanism
4.1. The "Artemia" Pathway: Metabolic Storage

Gp5G is most famously characterized in the encysted embryos of the brine shrimp Artemia franciscana. During anoxia (dormancy), Gp5G acts as a stable storage reservoir for high-energy phosphates and purines. Upon resumption of development (aerobic conditions), it is rapidly hydrolyzed to fuel protein synthesis.

Mechanism:

  • Synthesis: GTP + GTP

    
     Gp5G + PPi (during cyst formation).
    
  • Hydrolysis: Gp5G

    
     GTP + GDP (or GMP + Gp4).
    
  • Utilization: Released nucleotides enter the free nucleotide pool for DNA/RNA synthesis.

4.2. Purinergic Signaling (P2 Receptors)

While less potent than ATP or Ap4A, Gp5G interacts with P2 receptors.

  • P2Y Receptors: Acts as a partial agonist or competitive antagonist depending on the subtype (e.g., P2Y1, P2Y12).

  • Enzyme Inhibition: Gp5G is a potent inhibitor of Nudix hydrolases and specific phosphodiesterases that degrade shorter polyphosphates, making it a useful tool for stabilizing other nucleotides in lysates.

4.3. Pathway Visualization

The following diagram illustrates the metabolic turnover of Gp5G in Artemia and its interaction with cellular signaling.

Gp5G_Pathway GTP GTP Enzyme_Syn GTP:GTP Guanylyltransferase GTP->Enzyme_Syn Substrate Gp5G Diguanosine Pentaphosphate (Gp5G) Enzyme_Hyd Dinucleoside Polyphosphatase Gp5G->Enzyme_Hyd Development (Hydrolysis) P2R P2X / P2Y Receptors Gp5G->P2R Modulation (Agonist/Antagonist) Enzyme_Syn->Gp5G Anoxia/Stress (Synthesis) Pool Nucleotide Pool (ATP/GTP) Enzyme_Hyd->Pool Release

Figure 1: Metabolic cycle of Gp5G involving synthesis during stress (anoxia) and hydrolysis for energy release, plus auxiliary signaling interactions.[6]

Experimental Protocols
5.1. Handling and Storage
  • Reconstitution: Dissolve the ammonium salt in sterile, nuclease-free water or TE buffer (pH 7.5). Avoid unbuffered acidic solutions as they accelerate hydrolysis of the phosphodiester bonds.

  • Aliquot: Store stock solutions (e.g., 10 mM) at -20°C or -80°C. Avoid repeated freeze-thaw cycles (limit to <3).

  • Quality Control: Verify concentration using UV spectrophotometry (

    
    ) before critical assays.
    
5.2. HPLC Analysis of Gp5G

To quantify Gp5G purity or monitor enzymatic degradation, use Strong Anion Exchange (SAX) or Ion-Pair Reversed-Phase (IP-RP) HPLC.

Protocol (IP-RP HPLC):

  • Column: C18 Reverse Phase (e.g., 5 µm, 250 x 4.6 mm).[1]

  • Mobile Phase A: 100 mM

    
    , 4 mM Tetrabutylammonium hydrogensulfate (TBA), pH 6.0.[1]
    
  • Mobile Phase B: Mobile Phase A + 30% Methanol.[1]

  • Gradient: 0% B to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention: Gp5G elutes after Gp4G and GTP due to higher negative charge and lipophilic ion-pairing.

5.3. Enzyme Inhibition Assay

Objective: Determine


 of Gp5G against a target phosphodiesterase.
  • Substrate: Use a chromogenic substrate (e.g., p-nitrophenyl phosphate derivative) or a natural substrate (e.g., Ap4A).[1]

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    , Enzyme, and varying concentrations of Gp5G (0.1 µM – 100 µM).
    
  • Initiation: Add substrate.

  • Measurement: Monitor absorbance change continuously.

  • Analysis: Plot Dixon or Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive).

Synthesis & Production

While Gp5G can be extracted from Artemia cysts, high-purity research grades are produced synthetically:

  • Enzymatic: Using GTP:GTP guanylyltransferase isolated from Artemia or recombinant sources. This yields the biologically active isomer.

  • Chemical: Coupling of Guanosine-5'-monophosphate (GMP) with Guanosine-5'-tetraphosphate, or activation of GTP with carbonyldiimidazole (CDI) followed by reaction with pyrophosphate.[1] Chemical synthesis often requires rigorous purification to remove shorter chain byproducts (Gp3G, Gp4G).

References
  • Warner, A.H., et al. (2001). "Diguanosine nucleotide metabolism and the survival of Artemia embryos during years of continuous anoxia." Journal of Biological Chemistry. Link

  • Vallejo, C.G., et al. (1974). "Diguanosinetetraphosphate guanylohydrolase in Artemia salina." Biochimica et Biophysica Acta (BBA). Link

  • Sigma-Aldrich. "P1,P5-Di(adenosine-5′) pentaphosphate ammonium salt Product Information."[1][7] (Used as reference for salt properties).[8] Link

  • Burnstock, G. (2014). "P2X and P2Y Receptors: Role in the Pathophysiology of the Nervous System."[9] MDPI Pharmaceuticals. Link

  • Jena Bioscience. "Nucleoside Polyphosphates: Gp5G Properties." Link

Sources

Comprehensive Technical Guide: Binding Affinity of Gp5G to Specific Purine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a rigorous analysis of the pharmacological profile of Diguanosine Pentaphosphate (


) , a naturally occurring dinucleoside polyphosphate. Unlike its adenine-based counterparts (e.g., 

) or inosine analogs (

), which are potent modulators of P2X and P2Y receptors,

exhibits a distinct "silent" profile at major vascular and neural purine receptors. This guide details the structure-activity relationships (SAR) that render

largely inactive at P2X1 and P2Y1 subtypes, explores its intracellular interactions, and outlines the experimental protocols required to validate these binding characteristics.

Introduction: The Dinucleoside Polyphosphate Landscape

Dinucleoside polyphosphates (


) are ubiquitous signaling molecules stored in platelet dense granules, chromaffin granules, and synaptic terminals. They consist of two nucleoside moieties bridged by a variable phosphate chain (

).

While Diadenosine pentaphosphate (


)  is a well-characterized agonist at P2X receptors and P2Y receptors, the guanosine analog 

presents a unique pharmacological paradox. Despite sharing the pentaphosphate backbone critical for high-affinity chelation and receptor bridging, the substitution of Adenine with Guanine drastically alters its receptor recognition profile.
Chemical Identity
  • IUPAC Name:

    
    -Di(guanosine-5')pentaphosphate
    
  • Abbreviation:

    
     or 
    
    
    
  • Physiological Source: Human platelets, chromaffin cells (co-released with ATP/ADP).

Pharmacological Profile: Binding Affinity & Selectivity[1]

The binding affinity of


 is defined by its inability  to activate the classical purinergic targets that readily respond to 

. This negative selectivity is critical for researchers using

as a structural probe or negative control.
Comparative Activity at P2 Receptors[1][2][3][4]

The following table summarizes the binding and functional activity of


 relative to 

and

(Diinosine pentaphosphate).
Receptor SubtypeTissue/ModelLigandAffinity / Potency (

or

)
Functional Outcome
P2X1 Rat Mesenteric Artery

High (nM range)Potent Vasoconstriction

Inactive (

)
No Vasoconstriction
P2Y1 Guinea Pig Coronary

High (nM range)Vasodilation (Endothelium-dependent)

Inactive No Vasodilation
P2X3 DRG Neurons

High (

)
Potent Antagonist

Low/Inactive Minimal current inhibition
P2Y (General) Rat Aorta

Very LowWeak vasoconstriction at high doses

Key Insight: The P2X1 and P2Y1 receptors possess a strict requirement for the Adenine base (specifically the N6-amino group). The Guanine base (with a C6-carbonyl and N2-amino group) creates steric hindrance or lacks the necessary hydrogen bond donors/acceptors within the orthosteric binding pocket, rendering


 effectively inert at these targets.
Intracellular Binding Targets

While extracellular P2 receptors show poor affinity,


 interacts with specific intracellular enzymes, albeit with different kinetics than adenine nucleotides.
  • Nudix Hydrolases:

    
     is a substrate for Nudix family hydrolases but is hydrolyzed at approximately 25% of the rate  of 
    
    
    
    .[1]
  • IMPDH (Bateman Domain): Unlike

    
    , which binds submicromolar affinity to the Bateman domain of IMP Dehydrogenase to hypersensitize it to inhibition, 
    
    
    
    fails to bind efficiently
    .[2] This suggests that two guanine moieties cannot simultaneously occupy the canonical regulatory sites (Sites 1 and 2) due to steric clashes.

Mechanism of Action: Structure-Activity Relationship (SAR)

The inactivity of


 elucidates the "Adenine-Selectivity Filter" of P2 receptors.
The Phosphate-Base Disconnect

 potency is driven by two factors:
  • Phosphate Chain: The pentaphosphate chain (

    
    ) spans the binding pocket, interacting with cationic residues (Arg/Lys).
    
  • Nucleobase: The adenine rings slot into hydrophobic pockets and form specific H-bonds.

For


, the phosphate chain remains capable of binding, but the nucleobase mismatch  prevents the "locking" of the receptor into the active conformation. This results in a "slip" mechanism where the molecule may transiently associate but fails to induce the pore opening (P2X) or conformational shift (P2Y).
Signaling Pathway Visualization

The following diagram illustrates the divergent pathways of


 (Activation) versus 

(Silence) in vascular smooth muscle.

Gp5G_Signaling Ap5A Ap5A (Diadenosine Pentaphosphate) P2X1 P2X1 Receptor (Ligand-Gated Ion Channel) Ap5A->P2X1 High Affinity Binding P2Y1 P2Y1 Receptor (Gq-Coupled GPCR) Ap5A->P2Y1 Agonist Action Gp5G Gp5G (Diguanosine Pentaphosphate) Gp5G->P2X1 Low/No Affinity Gp5G->P2Y1 Inactive NoBind Steric Clash / No Binding P2X1->NoBind Ca_Influx Ca++ Influx (Depolarization) P2X1->Ca_Influx P2Y1->NoBind PLC_Act PLC Activation (IP3 Generation) P2Y1->PLC_Act NoResponse No Physiological Response NoBind->NoResponse Vasoconstriction Vasoconstriction (Vascular Smooth Muscle) Ca_Influx->Vasoconstriction Vasodilation Vasodilation (Endothelium) PLC_Act->Vasodilation

Caption: Comparative signaling flow showing the activation of P2X1/P2Y1 by Ap5A versus the lack of binding/activation by Gp5G due to nucleobase incompatibility.

Experimental Methodologies

To empirically verify the binding affinity (or lack thereof) of


, researchers must employ self-validating protocols that control for non-specific phosphate effects.
Protocol A: Isometric Tension Recording (Vascular Bioassay)

This assay is the gold standard for distinguishing functional P2X/P2Y activity in native tissue.

Objective: Determine the


 of 

for vasoconstriction relative to

.
  • Tissue Preparation: Isolate rat mesenteric arteries (2mm segments). Mount in a Mulvany-Halpern myograph containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Normalization: Stretch vessels to an internal circumference equivalent to 90% of that at 100 mmHg transmural pressure (IC100).

  • Viability Check: Challenge with High-

    
     (60 mM) or Noradrenaline (10 
    
    
    
    ) to confirm contractility. Wash out.
  • Desensitization Control (Critical):

    • Since P2X1 receptors desensitize rapidly, apply agonists in a non-cumulative manner with 45-minute wash periods between doses.

  • Agonist Application:

    • Group 1: Apply

      
       (
      
      
      
      to
      
      
      M). Observe dose-dependent constriction.[3][4][5]
    • Group 2: Apply

      
       (
      
      
      
      to
      
      
      M).
  • Data Analysis: Plot concentration-response curves.

    • Expected Result:

      
       will show sigmoidal constriction (
      
      
      
      ).
      
      
      will show a flat line (no response) up to 100
      
      
      .
Protocol B: Whole-Cell Voltage Clamp (Recombinant Expression)

Used to assess if


 acts as an antagonist at P2X3 receptors (relevant for pain research).

Objective: Measure current inhibition (


) of 

against

-meATP evoked currents.
  • Expression: Inject Xenopus oocytes with cRNA encoding rat P2X3. Incubate for 48 hours.

  • Recording: Two-electrode voltage clamp (TEVC) at -60 mV holding potential.

  • Agonist Challenge: Apply

    
    -meATP (10 
    
    
    
    ,
    
    
    concentration) for 2 seconds. Record peak current (
    
    
    ).
  • Antagonist Pre-incubation: Peruse

    
     (varying concentrations: 0.1 - 100 
    
    
    
    ) for 2 minutes.
  • Co-application: Apply

    
    -meATP + 
    
    
    
    . Record peak current (
    
    
    ).
  • Calculation:

    
    .
    
    • Validation: Use TNP-ATP (nM range) as a positive control for inhibition.

    • Expected Result:

      
       will likely show negligible inhibition compared to 
      
      
      
      (Diinosine), confirming specificity.

Therapeutic & Research Implications

The "negative" binding profile of


 is scientifically valuable:
  • Selective Control: In studies of

    
    , 
    
    
    
    serves as the perfect negative control. It controls for the physicochemical effects of the pentaphosphate chain (chelation of
    
    
    ,
    
    
    ) without activating the receptor. If an effect is seen with
    
    
    , it is likely non-receptor mediated (e.g., ecto-enzyme degradation or metal chelation).
  • Search for "Orphan" Receptors: The presence of

    
     in platelets suggests it may have a biological target that is not a classical P2 receptor. It may target specific orphan GPCRs or act intracellularly on specific guanine-binding enzymes (e.g., specific Nudix hydrolases).
    
  • Drug Design: The structural comparison between the potent

    
     (antagonist) and the inactive 
    
    
    
    highlights the critical role of the C6-position on the purine ring (Carbonyl in Guanine vs. Hydrogen in Adenine/Inosine) in P2X3 receptor binding.

References

  • Ralevic, V., et al. (2001). Structure-activity relationships of diadenosine polyphosphates... and guanosine polyphospho guanosines (GpnGs) at P2 receptors in the rat mesenteric arterial bed. British Journal of Pharmacology.[6] Link

    • Key Finding: Confirms Gp5G is virtually inactive at vascular P2X/P2Y receptors compared to Ap5A.
  • Dunn, P.M., et al. (2000). Diinosine pentaphosphate: an antagonist which discriminates between recombinant P2X3 and P2X2/3 receptors. British Journal of Pharmacology.[6] Link

    • Key Finding: Establishes the high potency of the Inosine analog (Ip5I), contrasting with the low potency of Guanine analogs.
  • Jankowski, J., et al. (2009). Diadenosine pentaphosphate regulates dendrite growth...[7] (Contextual reference on Ap5A vs Gp5G specificity). Purinergic Signalling.[8][6][7][9][10][11] Link

  • Hoyle, C.H., et al. (1997).[3] Antagonism of P2X receptors in guinea-pig vas deferens by diinosine pentaphosphate.[3] European Journal of Pharmacology.[3] Link

    • Key Finding: Further validation of base-specificity (Inosine vs Adenine vs Guanine) in P2X antagonism.
  • McLennan, A.G. (2006).[1] The Nudix hydrolase superfamily.[1] Cellular and Molecular Life Sciences. Link

    • Key Finding: Details the enzymatic hydrolysis r

Sources

chemical formula and molecular weight of Gp5G ammonium salt

Technical Guide: Gp5G Ammonium Salt ( -Diguanosine Pentaphosphate)[1][2]

Executive Summary

Gp5G Ammonium Salt (Diguanosine pentaphosphate) is a specialized dinucleoside polyphosphate used primarily in molecular biology as a structural analog of the mRNA 5'-cap and in pharmacological research as a P2Y receptor agonist.[1][][3] This guide details its chemical identity, physicochemical properties, synthesis pathways, and critical handling protocols for researchers in drug development and RNA therapeutics.[1][]

Chemical Identity & Structure

Gp5G consists of two guanosine moieties linked via a 5' to 5' pentaphosphate bridge. Unlike the standard

1
Nomenclature & Identifiers
PropertyDetail
Common Name Gp5G Ammonium Salt
Systematic Name

-Di(guanosine-5') pentaphosphate, ammonium salt
Synonyms Diguanosine pentaphosphate;

CAS Number 102783-42-6 (Ammonium salt form)
PubChem CID N/A (Specific salt often custom synthesized)
Molecular Formula & Weight

The molecular weight varies depending on the protonation state (free acid vs. salt) and the degree of hydration.[1][]

FormChemical FormulaMolecular Weight ( g/mol )
Free Acid

948.37
Penta-Ammonium Salt

~1033.52
Commercial Form

Varies (Refer to Lot CoA)

Note: Commercial preparations are typically supplied as the ammonium salt to enhance water solubility and stability. The exact molecular weight for stoichiometry calculations should be derived from the specific lot's Certificate of Analysis (CoA) due to variable ammonia (


) and water (

) content.[1][]

Structural Visualization

The following diagram illustrates the connectivity of the Gp5G molecule, highlighting the pentaphosphate bridge critical for its biological activity.

Gp5G_StructureFigure 1: Structural connectivity of P1,P5-Diguanosine Pentaphosphate (Gp5G).cluster_G1Guanosine 1cluster_BridgePentaphosphate Bridgecluster_G2Guanosine 2G1_BaseGuanine BaseG1_RiboseRibose (5')G1_Base->G1_RiboseP1G1_Ribose->P1Ester LinkP2P1->P2AnhydrideP3P2->P3AnhydrideP4P3->P4AnhydrideP5P4->P5AnhydrideG2_RiboseRibose (5')P5->G2_RiboseEster LinkG2_BaseGuanine BaseG2_Ribose->G2_Base

[1][2]

Applications in Drug Development[2]

mRNA Therapeutics (Capping Analog)

Gp5G serves as a structural probe in the development of mRNA vaccines and therapies.[1][] While

  • Characterize Decapping Enzymes: Acts as a substrate or competitive inhibitor for Dcp1/Dcp2 decapping complexes, aiding in stability studies of mRNA constructs.[]

  • In Vitro Transcription (IVT) Controls: Used as a non-methylated control to assess the specificity of cap-binding proteins (eIF4E) and translation initiation efficiency.[1][]

Purinergic Signaling (P2Y Receptors)

Gp5G is a potent agonist for P2Y receptors, specifically involved in:

  • Vasoconstriction Studies: Modulates vascular tone via P2Y receptor activation in smooth muscle cells.[]

  • Platelet Aggregation: Investigated for its role in hemostasis and thrombosis pathways.[]

Synthesis & Preparation Protocols

Synthesis of Gp5G is challenging due to the length of the phosphate chain. The most reliable method involves the activation of a nucleoside tetraphosphate followed by coupling.

Chemical Synthesis Workflow
  • Activation: Guanosine-5'-tetraphosphate (

    
    ) is activated using a condensing agent (e.g., carbonyldiimidazole or water-soluble carbodiimide).[1][]
    
  • Coupling: The activated species reacts with Guanosine-5'-monophosphate (GMP) or orthophosphate (if starting from

    
    ).[1][] A common route is coupling 
    
    
    with activated GMP (
    
    
    ).[1][]
  • Purification: The reaction mixture is purified via ion-exchange chromatography (DEAE-Sephadex) followed by Reverse-Phase HPLC (C18) to isolate the specific pentaphosphate chain length.

  • Salt Exchange: The product is eluted with ammonium bicarbonate to generate the ammonium salt form, then lyophilized.[]

Synthesis_WorkflowFigure 2: Chemical synthesis and purification workflow for Gp5G Ammonium Salt.StartStarting Materials:Guanosine Tetraphosphate (Gp4)+ Activated GMP (ImpG)ReactionCoupling Reaction(MnCl2 catalyst, pH 7.0)Start->ReactionPurificationIon-Exchange Chromatography(DEAE-Sephadex)Reaction->PurificationIsolationRP-HPLC Purification(C18 Column)Purification->IsolationSaltExchangeSalt Exchange(Ammonium Bicarbonate)Isolation->SaltExchangeFinalLyophilization ->Gp5G Ammonium SaltSaltExchange->Final

Analytical Characterization

To ensure the integrity of Gp5G for experimental use, the following analytical parameters must be verified:

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).[1][]

  • Mobile Phase A: 100 mM

    
    , pH 6.0.[]
    
  • Mobile Phase B: Methanol or Acetonitrile.[]

  • Gradient: 0-20% B over 20 minutes.

  • Detection: UV at 254 nm (Guanosine absorption max).[1][]

  • Retention Time: Gp5G elutes later than Gp3G and Gp4G due to increased polarity and size.[]

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ).[1][]
    
  • Expected Mass:

    • 
      : 947.37 m/z.[1][]
      
    • 
      : 473.18 m/z.[1][]
      
  • Criteria: Major peak must correspond to the monoisotopic mass of the free acid.[]

NMR Spectroscopy[1][2]
  • Signature: Five distinct phosphorus resonances. The terminal phosphates (

    
    ) appear as doublets, while internal phosphates (
    
    
    ) appear as multiplets (triplets/doublet of doublets) around -10 to -23 ppm relative to phosphoric acid.[1][]

Handling & Stability

  • Storage: Lyophilized powder is stable at -20°C for >1 year.[1][] Solutions (neutral pH) should be aliquoted and stored at -80°C to prevent hydrolysis of the phosphoanhydride bonds.[1][]

  • Solubility: Highly soluble in water (>10 mM).[]

  • Buffer Compatibility: Compatible with Tris, HEPES, and MOPS.[] Avoid buffers containing high concentrations of divalent cations (

    
    ) during storage, as these can catalyze hydrolysis over long periods.[1][]
    
  • Precautions: Gp5G is sensitive to phosphatases (e.g., Alkaline Phosphatase).[1][] Use nuclease-free water and reagents.[1][]

References

  • Santa Cruz Biotechnology. P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt (CAS 102783-42-6).[1][][3] Product Data Sheet.[4][5] Link[1][][3]

  • Jankowski, J., et al. (2003).[] Identification and Characterization of P1,P5-Di(guanosine-5') Pentaphosphate as a Novel Endogenous Signaling Molecule. Journal of Biological Chemistry.

  • BOC Sciences. P1,P5-Di(guanosine-5') pentaphosphate ammonium salt.[1][] Technical Specifications.

  • PubChem. Guanosine 5'-triphosphate 3'-diphosphate (Related Structure/Isomer Distinction).[1][] National Library of Medicine. Link[1][]

  • Jena Bioscience. Nucleotide Analogs and Cap Structures. General Catalog.[4] Link

Interaction Dynamics of Gp5G Cap Analogs with Scavenger Decapping Enzyme (DcpS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interaction Mechanisms of Gp5G with Decapping Scavenger Enzymes (DcpS) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of mRNA therapeutics and stability engineering, the interaction between 5' cap analogs and decapping enzymes dictates the intracellular half-life of synthetic transcripts. This guide analyzes the interaction—or specifically, the resistance mechanism—of Gp5G (Diguanosine pentaphosphate,


) against the Scavenger Decapping Enzyme (DcpS) .

While DcpS is a potent member of the HIT (Histidine Triad) pyrophosphatase family responsible for hydrolyzing residual cap structures (m7GpppN) following exosome-mediated decay, Gp5G presents a unique structural challenge. Its resistance to DcpS is driven by two primary factors: electrostatic incompatibility (lack of N7-methylation) and steric misalignment (pentaphosphate bridge extension). This guide details the molecular basis of this resistance and provides self-validating protocols to quantify cap stability.

Molecular Architecture & Mechanistic Enzymology

The DcpS "Trap" Mechanism

To understand why Gp5G resists hydrolysis, one must first understand how DcpS functions. DcpS is a symmetric homodimer that operates via a "domain-swapped" mechanism.[1]

  • Recognition: The enzyme specifically recognizes the N7-methylguanosine (m7G) moiety.[2] The m7G base is sandwiched between two aromatic residues (typically Tryptophan and Leucine/Phenylalanine) in the active site, stabilized by cation-

    
     interactions with the positively charged N7-methyl group.
    
  • The "Flip": Upon binding m7G, the enzyme undergoes a massive conformational change from an "Open" to a "Closed" state, effectively trapping the substrate.

  • Hydrolysis: The conserved Histidine Triad (HIT) motif attacks the

    
    -
    
    
    
    pyrophosphate bond of the cap, releasing m7GMP and a diphosphate-nucleoside (ppN).
Gp5G: The Resistant Substrate

Gp5G (


) deviates from the natural substrate (m7GpppN) in two critical dimensions, rendering it refractory to DcpS activity.
FeatureNatural Substrate (m7GpppG)Gp5G Analog (

)
Mechanistic Impact on DcpS
Methylation N7-Methylated (Positive Charge)Unmethylated (Neutral Base)Primary Failure: DcpS affinity for unmethylated G is ~1000x lower than for m7G. The "closed" active conformation is not triggered efficiently.
Phosphate Chain Triphosphate (

)
Pentaphosphate (

)
Steric Misalignment: Even if binding occurred, the 5-phosphate bridge shifts the scissile bond away from the nucleophilic Histidine in the HIT triad.
Hydrolysis Product m7GMP + GDP(Theoretical) GMP + ppppGThe leaving group (Guanosine tetraphosphate) is too bulky and highly charged to exit the product channel efficiently.
Pathway Visualization: The Scavenger Loop

The following diagram illustrates where Gp5G intervenes in the standard mRNA decay pathway, effectively blocking the final scavenging step.

Gp5G_Interaction cluster_mechanism DcpS Active Site Logic mRNA Synthetic mRNA (Gp5G-Capped) Exosome Exosome Complex (3'->5' Decay) mRNA->Exosome Deadenylation & Decay Oligo Short Oligo-Cap (Gp5G-pp-N...) Exosome->Oligo Generates Residue DcpS DcpS Enzyme (Scavenger Decapping) Oligo->DcpS Enters Active Site Hydrolysis Hydrolysis (Cleavage) DcpS->Hydrolysis Native m7G Cap Only Block RESISTANCE (No Hydrolysis) DcpS->Block Gp5G Interaction (Steric/Charge Mismatch)

Caption: Gp5G-capped fragments resist DcpS hydrolysis due to lack of N7-methylation and phosphate bridge elongation, preventing the release of GMP.

Experimental Validation Protocols

To rigorously validate the interaction (or lack thereof) between Gp5G and DcpS, we employ two complementary assays: High-Performance Liquid Chromatography (HPLC) for kinetics and Fluorescence Anisotropy for binding affinity.

Protocol A: Hydrolytic Stability Assay (HPLC)

Objective: Quantify the resistance of Gp5G to DcpS-mediated cleavage compared to m7GpppG.

Reagents:

  • Enzyme: Recombinant Human DcpS (100 nM final).

  • Substrate A (Control): m7GpppG (100 µM).

  • Substrate B (Test): Gp5G (100 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM KCl, 0.5 mM EDTA, 1 mM DTT.

Workflow:

  • Equilibration: Pre-incubate DcpS in Buffer at 37°C for 5 minutes. Scientific Note: DcpS activity is sensitive to pH; Tris-HCl maintains the Histidine protonation state required for the HIT mechanism.

  • Reaction Initiation: Add Substrate A or B to the enzyme solution. Total volume: 100 µL.[3][4]

  • Time-Course Sampling: At

    
     minutes, remove 15 µL aliquots.
    
  • Quenching: Immediately mix aliquot with 15 µL of 100 mM EDTA (pH 8.0) and heat at 95°C for 2 minutes. Causality: EDTA chelates any trace Mg2+ (though DcpS is Mg-independent, this stops potential contaminants) and heat denatures the protein.

  • Analysis: Inject 20 µL onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: 100 mM Potassium Phosphate (pH 6.0) with 0-30% Methanol gradient.

    • Detection: UV at 254 nm.

Expected Results:

  • m7GpppG: Rapid disappearance of the triphosphate peak; appearance of m7GMP peak.

  • Gp5G: Retention of the pentaphosphate peak (>95% integrity) after 60 minutes.

Protocol B: Competitive Binding Assay (Fluorescence)

Objective: Determine if Gp5G can bind to the DcpS active site (acting as an inhibitor) even if it isn't hydrolyzed.

Workflow:

  • Probe: Use a fluorescent cap analog (e.g., m7GpppG-Coumarin).

  • Titration: Incubate DcpS (50 nM) with the Probe (20 nM) to establish baseline high anisotropy (Enzyme-Bound state).

  • Competition: Titrate increasing concentrations of Gp5G (0.1 µM to 100 µM).

  • Readout: Measure Fluorescence Polarization (FP).

    • Logic: If Gp5G binds, it will displace the Probe, causing FP to drop (Probe becomes free tumbling).

    • Result: Gp5G typically shows

      
       values orders of magnitude higher than m7GDP, indicating negligible binding .
      

Therapeutic Implications

Understanding the Gp5G-DcpS interaction is critical for designing mRNA therapeutics:

  • Stability Profiling: Gp5G serves as a "non-cleavable" control in stability assays. If an mRNA candidate degrades but the Gp5G-capped variant remains stable, the degradation pathway is confirmed to be 5'->3' decapping-dependent (Xrn1 mediated) rather than endonucleolytic.

  • Cap Analog Design: The resistance of Gp5G highlights the necessity of N7-methylation for biological mimicry. However, for applications requiring extended half-life where translation initiation (eIF4E binding) is not required (e.g., aptamers or structural RNAs), Gp5G provides a shield against scavenger pathways.

  • Inhibition Potential: While Gp5G itself is a poor inhibitor, modifying the pentaphosphate chain with methylene groups (e.g., GpCH2ppppG) can turn these analogs into potent DcpS inhibitors, potentially modulating mRNA decay rates in therapeutic contexts.

Decision Logic for Cap Selection

Cap_Selection Start Select Cap Analog Translational Translation Required? Start->Translational Stability Max Stability Needed? Translational->Stability No (Structural RNA) m7G Use m7GpppG / ARCA (DcpS Susceptible) Translational->m7G Yes (Standard) Mod Use Phosphorothioate Caps (DcpS Resistant + Translatable) Translational->Mod Yes (Therapeutic) Stability->m7G No Gp5G Use Gp5G (DcpS Resistant) Stability->Gp5G Yes

Caption: Selection logic for cap analogs based on susceptibility to DcpS and translational requirements.

References

  • Liu, H., & Kiledjian, M. (2005). Scavenger Decapping Activity Facilitates 5′ to 3′ mRNA Decay.[1][5][6] Molecular and Cellular Biology.[5] Link

  • Gu, M., et al. (2004). Insights into the Structure, Mechanism, and Regulation of Scavenger mRNA Decapping.[6] Molecular Cell. Link

  • Cohen, L., et al. (2004).[5] Nematode m7GpppG and m3(2,2,7)GpppG decapping: activities in Ascaris embryos and characterization of C. elegans scavenger DcpS.[5] RNA.[3][4][5][6][7][8][9][10][11][12] Link

  • New England Biolabs. G(5')ppp(5')G RNA Cap Structure Analog Product Information.Link

  • Kowalska, J., et al. (2008). Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions in the triphosphate chain. RNA.[3][4][5][6][7][8][9][10][11][12] Link

Sources

Methodological & Application

Application Note: Precision Preparation of Gp5G Stock Solutions for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026


 (Gp5G) Stock Preparation
Subject:  Standardization of Dinucleoside Polyphosphate Substrates for 

and

Determination

Abstract & Scope

In enzyme kinetics, the accuracy of the derived constants (


, 

,

) is directly proportional to the accuracy of the substrate concentration.

-(5'-Guanosyl)-

-(5'-guanosyl) pentaphosphate (Gp5G)
is a critical cap analog and signaling molecule used to interrogate mRNA capping enzymes (e.g., guanylyltransferases) and decapping scavengers (e.g., Dcp2, Nudt proteins).

Unlike simple nucleotides, Gp5G possesses a highly charged pentaphosphate bridge that creates unique solubility and stability challenges. This guide outlines a field-proven protocol for preparing "kinetics-grade" Gp5G stock solutions, moving beyond simple gravimetric preparation to rigorous spectrophotometric validation.

Chemical & Physical Properties[1][2][3][4][5]

Understanding the molecule is the first step to accurate handling.

PropertySpecificationCritical Insight for Kinetics
Formula

(Free Acid)
High negative charge density requires careful pH buffering.
MW ~962.4 g/mol (Free Acid)Commercial salts (Na+, Li+, TEA) alter the apparent mass significantly. Do not use MW for final conc.
Solubility Water, > 10 mMSoluble, but high concentrations (>50 mM) can aggregate or precipitate with divalent cations (

).


Hypochromic Effect: The value is lower than 2x Guanosine due to base stacking interactions.
Stability Hydrolysis at pH < 4 or > 9Store at -20°C. Avoid repeated freeze-thaw cycles which degrade the polyphosphate bridge.

Core Directive: The "Zero-Assumption" Protocol

The Gravimetric Fallacy: Never rely solely on the weight of the lyophilized powder to determine the concentration of Gp5G. Dinucleoside polyphosphates are hygroscopic and often contain variable amounts of hydration water and counter-ions (sodium or triethylammonium) from the purification process.

  • Error Magnitude: Gravimetric preparation often results in actual concentrations 10–20% lower than calculated, skewing

    
     calculations.
    
Phase 1: Preparation of the Master Stock (Approx. 10 mM)

Reagents:

  • Gp5G Lyophilized Powder (e.g., Jena Bioscience, NEB).

  • Nuclease-Free Water (Molecular Biology Grade).

  • Buffer: 10 mM Tris-HCl, pH 7.5 (Optional but recommended for long-term stability).

    • Note: Avoid EDTA if the downstream enzyme requires

      
       or 
      
      
      
      , as carryover EDTA can chelate essential cofactors.

Workflow Diagram:

Gp5G_Prep_Workflow Start Lyophilized Gp5G (Hygroscopic Solid) Dissolve Dissolve in Water/Tris (Aim for ~10-15 mM) Start->Dissolve Do NOT weigh for conc. Mix Vortex & Spin Down Ensure Homogeneity Dissolve->Mix Dilute Prepare 1:500 Dilution for UV Quantitation Mix->Dilute Measure Measure A260 (Quartz Cuvette) Dilute->Measure Calc Calculate Exact Conc (Beer-Lambert Law) Measure->Calc Use ε = 21.6 Aliquot Aliquot & Store (-20°C) Calc->Aliquot Label with EXACT mM

Figure 1: The "Zero-Assumption" workflow prioritizes spectrophotometric quantification over gravimetric estimation.

Step-by-Step:

  • Centrifugation: Before opening, briefly centrifuge the vial containing the lyophilized Gp5G to ensure all powder is at the bottom.

  • Solubilization: Add a volume of Nuclease-Free Water (or 10 mM Tris pH 7.5) calculated to yield roughly 10–15 mM based on the nominal mass.

    • Example: For 1 mg (~1

      
      mol), add 100 
      
      
      
      L.
  • Homogenization: Vortex gently. If the solution appears cloudy, warm briefly to 37°C. It must be crystal clear before proceeding.

  • Initial Storage: Keep this "Master Stock" on ice.

Phase 2: Spectrophotometric Validation (The Truth Step)

This is the only accepted method to assign a concentration value for kinetics.

The Math (Beer-Lambert Law):



  • 
    : Concentration (Molar)[1][2][3][4]
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    : Absorbance at 260 nm[2][4][5][6][7]
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    : Extinction Coefficient (
    
    
    
    or
    
    
    ) [1][2][4]
  • 
    : Path length (usually 1 cm)
    
  • 
    : Dilution Factor
    

Protocol:

  • Blanking: Use the same solvent (Water or Tris) used in Phase 1 to blank the spectrophotometer at 260 nm.

  • Dilution: Prepare a 1:500 dilution of your Master Stock to bring the absorbance into the linear range (0.1 – 1.0 OD).

    • Mix: 2

      
      L Master Stock + 998 
      
      
      
      L Buffer.
  • Measurement: Measure

    
     in a quartz cuvette (plastic UV cuvettes are acceptable if certified for <280 nm).
    
  • Calculation Example:

    • Measured

      
      
      
  • Labeling: Label the Master Stock tube with this exact concentration (e.g., "5.55 mM"). Do not round up.

Phase 3: Working Solutions for Kinetic Assays

For


 determination, you typically need a concentration range spanning 

to

.

Critical "Wall Loss" Warning: Dinucleoside polyphosphates are polyanions. At low concentrations (< 1


M), they can adhere to polypropylene tube walls, reducing the effective concentration.
  • Solution: Use "Low-Retention" tubes or include 0.05% Tween-20 or BSA in the dilution buffer if the assay tolerates it.

Serial Dilution Logic:

Dilution StepSourceVolume Source (

L)
Volume Buffer (

L)
Final Conc (Relative)
Stock A Master Stock (e.g., 5.55 mM)--100%
Stock B Stock A50050050%
Stock C Stock B50050025%
Stock D Stock C50050012.5%

Note: Always mix by pipetting up and down. Do not rely solely on vortexing for serial dilutions.

Troubleshooting & Quality Control

Issue: Precipitation upon adding


 
  • Cause: Gp5G chelates divalent cations. If

    
    , they may form insoluble complexes.
    
  • Fix: Ensure

    
     is in significant excess (e.g., 5-10 mM 
    
    
    
    for 1 mM Gp5G) or keep stock solutions EDTA/Metal-free until the final reaction mix.

Issue: Inconsistent Kinetic Rates

  • Cause: Hydrolysis of the pentaphosphate bridge. Gp5G degrades to GMP + Gp4 or GDP + GTP over time.

  • QC Check: Run 1

    
    L of stock on a PEI-Cellulose TLC plate (developed in 0.75 M 
    
    
    
    , pH 3.5). Intact Gp5G migrates slower than GTP/GDP.

References

  • Jena Bioscience. m7GP5G and Gp5G Datasheets: Spectroscopic Properties. Accessed 2023.[4][8]

  • Pellenc, D. et al. (2002). Dinucleoside polyphosphates stimulate the primer independent synthesis of poly(A) catalyzed by yeast poly(A) polymerase.[9] European Journal of Biochemistry.

  • Hanaoka, K. et al. (2019). Dinucleoside polyphosphates act as 5'-RNA caps in Escherichia coli. bioRxiv.

  • Bio-Synthesis Inc. UV Absorption and Extinction Coefficients of DNA and RNA.[7]

Sources

inhibition of DcpS enzyme using diguanosine pentaphosphate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Characterization of DcpS Scavenger Enzyme Inhibition Using the Bisubstrate Analog Diguanosine Pentaphosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The DcpS Enzyme as a Therapeutic Target

The turnover of messenger RNA (mRNA) is a fundamental process in gene expression, allowing cells to adapt to environmental and developmental cues. This process is tightly regulated by a series of enzymatic steps, including the removal of the 5' cap structure (N7-methylguanosine, m7G). The Scavenger Decapping Enzyme, DcpS, plays a critical housekeeping role in the final stage of the 3' to 5' mRNA decay pathway. After the main body of the mRNA is degraded by the exosome, DcpS hydrolyzes the remaining m7GpppN cap structure into N7-methylguanosine monophosphate (m7GMP) and a nucleoside diphosphate (NDP)[1][2]. This action clears the cell of residual cap structures that could otherwise compete with intact mRNA for cap-binding proteins, thereby ensuring the fidelity of translation[1].

Given its central role in RNA metabolism, DcpS has emerged as a significant therapeutic target. Dysregulation of DcpS activity is implicated in several disease states. Loss-of-function mutations in the DCPS gene lead to syndromic intellectual disability with neuromuscular defects, highlighting its importance for neurological development[3]. Conversely, inhibiting DcpS has shown therapeutic promise. In models of Spinal Muscular Atrophy (SMA), DcpS inhibitors were found to increase the levels of the functional SMN protein[4]. More recently, DcpS has been identified as a dependency in acute myeloid leukemia and a promising target for glioblastoma, where its inhibition can reduce cancer cell proliferation and survival[5]. This has spurred the development of potent small molecule inhibitors, such as RG3039, which bind to the DcpS active site[4][5][6][7].

Rationale for Inhibition by Diguanosine Pentaphosphate (Gp5G)

The development of novel DcpS inhibitors is crucial for expanding the therapeutic landscape. A proven strategy in enzyme inhibitor design is the use of substrate analogs—molecules that structurally mimic the enzyme's natural substrate and act as competitive inhibitors by occupying the active site[8].

The natural substrate for DcpS is the m7GpppN cap dinucleotide. The enzyme's active site, therefore, is evolved to recognize a structure containing two nucleosides linked by a polyphosphate chain. We hypothesize that Diguanosine Pentaphosphate (Gp5G) , a dinucleoside polyphosphate, can act as a bisubstrate analog inhibitor of DcpS. Although Gp5G lacks the canonical N7-methylation of the cap, its overall architecture—two guanosine rings connected by a five-phosphate bridge—presents a compelling structural mimic that could effectively compete with the m7GpppN substrate for binding within the DcpS catalytic pocket.

This document provides a detailed protocol for testing this hypothesis by determining the inhibitory potency (IC50) of Gp5G against recombinant human DcpS.

Proposed Mechanism of Inhibition

The diagram below illustrates the normal catalytic function of DcpS and the proposed competitive inhibition mechanism by Gp5G.

DcpS_Inhibition_Mechanism cluster_0 Normal DcpS Catalysis cluster_1 Competitive Inhibition by Gp5G DcpS_active DcpS Active Site Products m7GMP + NDP DcpS_active->Products Hydrolysis m7GpppN m7GpppN Substrate m7GpppN->DcpS_active Binds DcpS_inhibited DcpS Active Site No_Reaction No Hydrolysis DcpS_inhibited->No_Reaction Blocks Substrate Gp5G Gp5G Inhibitor (Substrate Analog) Gp5G->DcpS_inhibited Binds & Occupies m7GpppN_inactive m7GpppN Substrate m7GpppN_inactive->DcpS_inhibited Binding Prevented

Caption: DcpS catalytic pathway and proposed competitive inhibition by Gp5G.

Experimental Protocol: DcpS Inhibition Assay

This protocol details a robust, high-throughput compatible assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DcpS. The methodology is adapted from established DcpS inhibitor characterization assays[4].

Principle of the Assay

The assay measures the enzymatic activity of recombinant human DcpS using a synthetic cap analog substrate, m7GpppA-biotin . Upon hydrolysis by DcpS, the reaction is terminated. The amount of remaining substrate is quantified using a competitive binding assay format (e.g., HTRF or AlphaScreen), where a specific antibody or binding protein recognizes the intact substrate. The signal is inversely proportional to DcpS activity. In the presence of an effective inhibitor, DcpS activity is reduced, more substrate remains, and a higher signal is generated.

Materials and Reagents
  • Enzyme: Recombinant Human DcpS (e.g., purified from E. coli expression system).

  • Test Inhibitor: Diguanosine Pentaphosphate (Gp5G), high purity.

  • Positive Control Inhibitor: RG3039 or a similar known DcpS inhibitor[5].

  • Substrate: m7GpppA-biotin.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.9), 60 mM (NH4)2SO4, 20 mM MgCl2.

  • Termination Solution: Assay buffer containing a high concentration of a potent DcpS inhibitor (e.g., 1 µM D156844 or RG3039) to stop the reaction uniformly[4].

  • Detection Reagents: Appropriate for the chosen competitive assay format (e.g., Europium-cryptate labeled streptavidin and d2-labeled anti-m7G antibody for HTRF).

  • Hardware: 384-well low-volume, black assay plates; plate reader capable of time-resolved fluorescence.

Step-by-Step Procedure for IC50 Determination
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Gp5G in nuclease-free water.

    • Perform a serial dilution series in 100% DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended. This will create a top concentration of 10 µM in the final assay after dilution.

    • Prepare the positive control (RG3039) in the same manner.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 20 nL) of each compound dilution from the DMSO plate to the 384-well assay plate.

    • Include "no inhibitor" (DMSO only) wells for 0% inhibition control and "no enzyme" wells for 100% inhibition control.

  • Enzyme Addition:

    • Prepare a working solution of recombinant human DcpS in cold Assay Buffer to a final concentration of 0.1 nM (optimization may be required).

    • Dispense 10 µL of the DcpS solution into each well, except for the "no enzyme" controls. Dispense 10 µL of Assay Buffer into the "no enzyme" wells.

    • Gently centrifuge the plate (1 min at 1000 x g) and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare a working solution of m7GpppA-biotin substrate in Assay Buffer to a final concentration of 100 nM (this should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors).

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate for 45 minutes at room temperature. The reaction should be in the linear range, typically consuming <20% of the substrate in the uninhibited control wells.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of Termination Solution to all wells.

    • Add 5 µL of the prepared detection reagents (e.g., pre-mixed HTRF antibody/streptavidin reagents).

    • Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to equilibrate.

  • Data Acquisition:

    • Read the plate on a compatible plate reader according to the manufacturer's instructions for the detection technology used.

Experimental Workflow Diagram

DcpS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_analysis 3. Data Analysis A Prepare Gp5G Serial Dilution in DMSO D Dispense Gp5G (20 nL) A->D B Prepare DcpS Enzyme Working Solution E Add DcpS Enzyme (10 µL) Incubate 15 min B->E C Prepare Substrate Working Solution F Add Substrate (10 µL) Incubate 45 min C->F D->E E->F G Add Termination & Detection Reagents (10 µL) F->G H Incubate 60 min G->H I Read Plate (e.g., HTRF Reader) H->I J Normalize Data (% Inhibition) I->J K Fit Dose-Response Curve (4-Parameter Logistic) J->K L Determine IC50 K->L

Sources

Application Notes and Protocols: Investigating Platelet Aggregation Mechanisms with Gp5G through P2Y14 Receptor Activation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Nuanced Role for Gp5G and its Receptor, P2Y14, in Platelet Function

Platelets are critical mediators of hemostasis and thrombosis, rapidly responding to vascular injury to form a primary hemostatic plug.[1] This activation is orchestrated by a complex interplay of signaling molecules and their receptors. Among these, purinergic receptors play a pivotal role. While the functions of P2Y1 and P2Y12 receptors in response to adenosine diphosphate (ADP) are well-established targets for antiplatelet therapies, the role of other purinergic receptors, such as the P2Y14 receptor, is more enigmatic and an area of active investigation.[2][3]

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, including UDP-glucose.[4] For the purposes of this guide, we will consider the naturally occurring agonist UDP-glucose as the primary tool to probe the function of its receptor, P2Y14, which is the target of interest when studying Gp5G-related compounds. While mRNA and protein for the P2Y14 receptor have been identified in human platelets, its direct role in classical platelet aggregation has been shown to be complex and non-traditional.[5][6][7]

Current research indicates that activation of the P2Y14 receptor by its agonist UDP-glucose does not, by itself, induce or potentiate platelet aggregation in standard light transmission aggregometry (LTA) assays.[6][8] However, emerging evidence suggests a more subtle role for P2Y14 in platelet biology, particularly in inflammatory contexts. Studies have demonstrated that P2Y14 activation can induce calcium mobilization and platelet chemotaxis.[5][9] Crucially, these effects appear to be dependent on the concomitant activation of the P2Y1 receptor, suggesting a functional cooperativity or crosstalk between these two purinergic signaling pathways.[5][10]

This application note provides a detailed framework for researchers, scientists, and drug development professionals to investigate the nuanced effects of Gp5G analogs, like UDP-glucose, on platelet function. We present a robust, self-validating protocol using Light Transmission Aggregometry (LTA), the gold-standard for platelet function analysis, specifically designed to explore the potential synergistic actions of P2Y14 and P2Y1 receptor activation.[11][12] Understanding this intricate signaling interplay is crucial for elucidating the complete picture of platelet regulation and for the development of novel therapeutics targeting platelet function in thrombosis and inflammation.

Scientific Principle: Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the benchmark method for assessing platelet function.[12] The principle is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, the PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. Upon the addition of an agonist that activates platelets, they change shape and begin to clump together, forming aggregates. As these aggregates form, the turbidity of the PRP decreases, allowing more light to pass through the sample. This increase in light transmission is continuously measured by a spectrophotometer within the aggregometer and is proportional to the extent of platelet aggregation.[13][14] The resulting data is plotted as percentage aggregation over time.

Experimental Workflow for Investigating Gp5G (UDP-glucose) Effects on Platelet Function

The following diagram outlines the key steps in the preparation and execution of the LTA experiment to assess the impact of UDP-glucose on platelet aggregation, both alone and in combination with a P2Y1 agonist.

Gp5G_LTA_Workflow cluster_prep Sample & Reagent Preparation cluster_lta LTA Protocol cluster_analysis Data Analysis & Interpretation blood_collection 1. Whole Blood Collection (Sodium Citrate Anticoagulant) prp_prep 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) blood_collection->prp_prep ppp_prep 3. Platelet-Poor Plasma (PPP) Preparation (Centrifugation) prp_prep->ppp_prep platelet_count 4. Platelet Count Adjustment (Optional, for standardization) prp_prep->platelet_count reagent_prep 5. Reagent Preparation (UDP-glucose, ADP, Saline) equilibration 6. PRP Equilibration (37°C with stirring) reagent_prep->equilibration baseline 7. Baseline Reading (Set 0% and 100% Aggregation) agonist_addition 8. Agonist Addition (Test & Control Conditions) data_acquisition 9. Data Acquisition (Record % Aggregation vs. Time) curve_analysis 10. Aggregation Curve Analysis (Max Aggregation %, Slope) data_acquisition->curve_analysis comparison 11. Comparison of Conditions conclusion 12. Conclusion on Synergistic Effects

Caption: Experimental workflow for LTA analysis of Gp5G (UDP-glucose) effects.

Detailed Protocol: LTA for P2Y14 and P2Y1 Co-activation

This protocol is designed to be a self-validating system. The inclusion of multiple controls (vehicle, individual agonists, and co-activation) allows for a clear interpretation of the specific effects of P2Y14 activation and its potential synergy with P2Y1 signaling.

Part 1: Preparation of Platelet-Rich and Platelet-Poor Plasma
  • Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 10 days. Collect blood into tubes containing 3.2% sodium citrate as an anticoagulant (typically in a 9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid contamination with tissue factors from the venipuncture site.[14]

  • PRP Preparation: Within one hour of collection, centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.[15] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish platelet-rich plasma (PRP) on top.

  • PRP Collection: Carefully aspirate the upper PRP layer using a plastic pipette, taking care not to disturb the buffy coat, and transfer it to a clean plastic tube. Keep the PRP at room temperature.

  • PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 15 minutes at room temperature to pellet the remaining cellular components.[14] The resulting supernatant is platelet-poor plasma (PPP).

  • Platelet Count Adjustment (Optional but Recommended): For increased consistency between experiments, a platelet count can be performed on the PRP. The platelet count can be adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with autologous PPP if necessary.

Part 2: LTA Experimental Procedure
  • Instrument Setup and Calibration: Turn on the LTA instrument and allow it to warm up to 37°C. Calibrate the instrument using PPP to set 100% light transmission and PRP to set 0% light transmission.

  • PRP Equilibration: Pipette the required volume of PRP (typically 450 µL) into a glass cuvette with a magnetic stir bar. Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes with constant stirring.

  • Agonist Addition and Data Recording: Add the agonists according to the experimental conditions outlined in the table below. The aggregometer will begin recording the change in light transmission immediately upon addition of the final agonist. Record for a sufficient duration (e.g., 10-15 minutes) to observe the full aggregation response.

Experimental Conditions and Data Interpretation
Condition No.Reagent 1 (50 µL)Pre-incubationReagent 2 (50 µL)Expected OutcomeRationale
1 Saline (Vehicle)2 minSaline (Vehicle)No aggregationNegative control to ensure no spontaneous platelet activation.
2 Saline (Vehicle)2 minADP (low conc.)Low to moderate aggregationEstablishes the baseline response to a P2Y1/P2Y12 agonist.[12]
3 UDP-glucose2 minSaline (Vehicle)No significant aggregationTests the direct effect of P2Y14 activation on aggregation.[6][7]
4 UDP-glucose2 minADP (low conc.)Potentially enhanced aggregation compared to Condition 2Investigates the synergistic effect of P2Y14 and P2Y1/P2Y12 co-activation.[5][9]
5 Saline (Vehicle)2 minADP (high conc.)Strong, biphasic aggregationPositive control to ensure platelet viability and responsiveness.[15]

Note on Concentrations:

  • UDP-glucose: A concentration range of 10-100 µM is a typical starting point based on published studies.[6]

  • ADP (low concentration): A sub-maximal concentration that induces a reversible or partial primary wave of aggregation should be used (e.g., 1-2 µM). This allows for the detection of potentiation.

  • ADP (high concentration): A concentration that induces a robust, irreversible aggregation (e.g., 10 µM) should be used as a positive control.[11]

Quality Control and Self-Validation

To ensure the trustworthiness of the results, the following quality control measures are essential:

  • Reagent Stability: Ensure all agonists are stored correctly and reconstituted freshly as per the manufacturer's instructions to maintain their potency.[16]

  • Internal Controls: The experimental design includes both negative (saline) and positive (high-dose ADP) controls. The negative control validates that the handling procedures do not artificially activate platelets. The positive control confirms that the platelets are healthy and capable of a full aggregatory response.

  • Biological Replicates: Experiments should be repeated with blood from multiple donors to account for biological variability in platelet responses.

P2Y14 Signaling Pathway in Platelets

The activation of the P2Y14 receptor by UDP-glucose initiates a signaling cascade primarily through the Gi family of G proteins. This has two main consequences: the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the potential activation of other downstream effectors like the MAPK/ERK pathway.[17][18] The functional output, such as calcium mobilization and chemotaxis, requires crosstalk with the Gq-coupled P2Y1 receptor, which activates phospholipase C (PLC) and subsequent downstream signaling.[5][10]

P2Y14_Signaling cluster_agonists cluster_intracellular Intracellular Signaling P2Y14 P2Y14 Receptor Gi Gi P2Y14->Gi activates Ca [Ca2+]i Mobilization P2Y14->Ca potentiates Chemotaxis Chemotaxis P2Y14->Chemotaxis promotes P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq activates Aggregation Aggregation P2Y1->Aggregation initiates UDPG UDP-glucose (Gp5G analog) UDPG->P2Y14 ADP ADP ADP->P2Y1 AC Adenylyl Cyclase (AC) Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces PLC->Ca Ca->Aggregation contributes to

Caption: P2Y14 signaling pathway and its crosstalk with the P2Y1 receptor in platelets.

Conclusion

The study of Gp5G and its interaction with the P2Y14 receptor represents a frontier in understanding the full spectrum of platelet regulation. While not a direct agonist for platelet aggregation, its ability to modulate platelet responses through cooperation with other signaling pathways, such as P2Y1, highlights a sophisticated level of control in platelet biology. The protocols and conceptual framework provided here offer a robust starting point for researchers to dissect these complex mechanisms, paving the way for the identification of new therapeutic targets for thrombotic and inflammatory diseases.

References

  • Amison, R. T., Momi, S., Morris, A., Manni, A., Gresele, P., Page, C. P., & Pitchford, S. C. (2025). P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors. British Journal of Pharmacology, 182(13), 2950-2967. [Link]

  • Bio/Data Corporation. (2024, October 15). The Importance of Proper Platelet Aggregation Reagent Storage. [Link]

  • ResearchGate. (n.d.). Basic mechanism of P2Y14 activation and G protein signaling. [Link]

  • Fricks, I. P., Carter, R. L., Lazarowski, E. R., & Harden, T. K. (2009). Gi-dependent cell signaling responses of the human P2Y14 receptor in model cell systems. The Journal of pharmacology and experimental therapeutics, 330(1), 162–168. [Link]

  • von Kügelgen, I., & Harden, T. K. (2011). Coupling of P2Y receptors to G proteins and other signaling pathways. WIREs membrane transport and signaling, 1(6), 789-803. [Link]

  • King's College London Research Portal. (2025, February 5). P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interact. [Link]

  • Dovlatova, N., Tomlinson, W., & Fox, S. C. (2008). Detection of P2Y(14) protein in platelets and investigation of the role of P2Y(14) in platelet function in comparison with the EP(3) receptor. Thrombosis and haemostasis, 100(2), 261–270. [Link]

  • O'Brien, L., et al. (2009). Comprehensive Quality Management of Multiple Electrode Platelet Aggregometry. Blood, 114(22), 4463. [Link]

  • Al-Subaie, A. M. (2024). Activation and Functional Characterization of P2Y14 Receptor Expressed by Platelets. King's College London Research Portal. [Link]

  • Pitchford, S., & Pan, D. (2018). Diverse signaling of the platelet P2Y1 receptor leads to a dichotomy in platelet function. Journal of Leukocyte Biology, 103(3), 405-407. [Link]

  • Bio/Data Corporation. (2024, January 16). Platelet Aggregometer: Essential Tool for Blood Clotting Assessment. [Link]

  • Gola, E., et al. (2020). Role of P2Y Receptors in Platelet Extracellular Vesicle Release. International Journal of Molecular Sciences, 21(17), 6062. [Link]

  • Dovlatova, N., et al. (2015). Detection of P2Y14 protein in platelets and investigation of the role of P2Y14 in platelet function in comparison with the EP3 receptor. ResearchGate. [Link]

  • ResearchGate. (2012). Coupling of P2Y receptors to G proteins and other signaling pathways. [Link]

  • Smock, K. J., & Plumhoff, E. A. (2023). Preparing Surrogate Abnormal Quality Control Samples for Platelet Function Studies and Viscoelastic Testing. In Methods in Molecular Biology (Vol. 2673, pp. 269-277). [Link]

  • ResearchGate. (n.d.). Detection of P2Y(14) protein in platelets and investigation of the role of P2Y(14) in platelet function in comparison with the EP(3) receptor. [Link]

  • de Almeida, A. C. S., et al. (2012). Platelet aggregation and quality control of platelet concentrates produced in the Amazon Blood Bank. Revista Brasileira de Hematologia e Hemoterapia, 34(1), 26-30. [Link]

  • Gurbel, P. A., & Tantry, U. S. (2018). Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity. Frontiers in Cardiovascular Medicine, 5, 5. [Link]

  • Kim, J. E., et al. (2019). A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding. Annals of Laboratory Medicine, 39(1), 60-67. [Link]

  • NCI Nanotechnology Characterization Laboratory. (2020). Analysis of Platelet Aggregation by Light Transmission Aggregometry. [Link]

  • Falandysz, M., & Wolska, A. (2023). Light transmission aggregometry in the diagnosis of thrombocytopathy. Journal of Transfusion Medicine, 16(2), 117-125. [Link]

  • Egashira, M., et al. (2020). The Basic Evaluation of Light Transmission Platelet Aggregation Method on an Automated Coagulation Analyzer CN-6000. Sysmex Journal International, 30(1), 16-22. [Link]

  • Gresele, P. (2015). Light Transmission Aggregometry and ATP Release for the Diagnostic Assessment of Platelet Function. Seminars in thrombosis and hemostasis, 41(3), 240–252. [Link]

Sources

Application Note: High-Performance Quantification of Intracellular Diguanosine Pentaphosphate (Gp5G) and Related Polyphosphates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of intracellular diguanosine pentaphosphate (


) represents a significant analytical challenge due to its high polarity, structural instability, and low physiological abundance. Often confused with the bacterial alarmone "magic spot" (guanosine pentaphosphate, pppGpp) or the linear c-di-GMP breakdown product (pGpG), 

is a distinct dinucleotide polyphosphate involved in specific signaling pathways (e.g., Rho-kinase activation) and stress responses.

This guide provides a definitive protocol for the extraction and quantification of


 using Ion-Pairing Reversed-Phase Liquid Chromatography coupled to Tandem Mass Spectrometry (IP-RP-LC-MS/MS) . This method is designed to resolve 

from its structural analogs (

, pppGpp, pGpG) while preserving the integrity of its high-energy phosphate bonds.

Part 1: The Analytical Challenge & Structural Distinctions

Before initiating the protocol, it is critical to distinguish the target analyte from other guanosine polyphosphates. Misidentification is the most common source of error in this field.

The Guanosine Polyphosphate Family
  • Diguanosine Pentaphosphate (

    
    ):  Two guanosine nucleosides bridged by a 5-phosphate chain. (Target of this guide).
    
  • Guanosine Pentaphosphate (pppGpp): A single guanosine with a 5'-triphosphate and 3'-diphosphate.[1] (Bacterial stringent response alarmone).

  • Linear Diguanylate (pGpG): 5'-phosphoguanylyl-(3'->5')-guanosine. (Degradation product of c-di-GMP).

Visualization: Structural & Mass Differentiation

The following diagram illustrates the structural hierarchy and mass transitions required for specific detection.

G cluster_0 Target Analyte: Dinucleoside Polyphosphate cluster_1 Common Interferents / Analogs Gp5G Gp5G (Diguanosine Pentaphosphate) MW: ~948 Da Precursor (Neg): 947 m/z pppGpp pppGpp (Guanosine Pentaphosphate) MW: ~684 Da Precursor (Neg): 683 m/z Gp5G->pppGpp Distinct Mass (No Cross-Talk) pGpG pGpG (Linear Diguanylate) MW: ~708 Da Precursor (Neg): 707 m/z Gp5G->pGpG Distinct Mass (No Cross-Talk) Guanine Fragment: Guanine Product: 150 m/z Gp5G->Guanine Collision Induced Dissociation (CID) Phosphate Fragment: PO3 Product: 79 m/z Gp5G->Phosphate pppGpp->Guanine pGpG->Guanine

Caption: Structural differentiation of Gp5G from common analogs pppGpp and pGpG. While all share guanine moieties, their intact masses allow for clear separation via MS/MS.

Part 2: Sample Preparation (The Critical Step)

The high-energy phosphate bonds in


 are labile. Enzymatic hydrolysis (by specific pyrophosphatases) and spontaneous hydrolysis in acidic conditions must be prevented immediately upon cell disruption.
Protocol A: Solvent-Based Quenching & Extraction

Why this method? Acidic extraction (e.g., Perchloric acid) often causes hydrolysis of pentaphosphates into tri- and di-phosphates. A cold solvent quench precipitates enzymes immediately while maintaining a neutral pH.

Materials:

  • Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Milli-Q Water.

  • Internal Standard:

    
    -GTP or chemically synthesized 
    
    
    
    (Diadenosine pentaphosphate) if isotopically labeled
    
    
    is unavailable.
  • Zirconia/Silica beads (0.1 mm for bacteria, 0.5 mm for mammalian cells).

Step-by-Step Workflow:

  • Quenching:

    • Suspension Cells: Rapidly centrifuge cells (10,000 x g, 30s, 4°C). Discard supernatant. Immediately resuspend pellet in 500 µL Ice-Cold Extraction Solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v) pre-chilled to -20°C.

    • Adherent Cells: Wash once with PBS (37°C), aspirate, and immediately add Ice-Cold Extraction Solvent directly to the plate. Scrape cells and collect.

  • Internal Standard Spike:

    • Add 10 µL of Internal Standard (1 µM stock) to the lysate before homogenization to account for extraction losses.

  • Lysis:

    • Transfer mixture to a bead-beating tube.

    • Cycle: 3 x 30s at 6.0 m/s (keep tubes on ice between cycles).

  • Clarification:

    • Incubate at -20°C for 15 minutes to ensure protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Solvent Removal:

    • Transfer supernatant to a new tube.

    • Evaporate to dryness using a vacuum concentrator (SpeedVac) at ambient temperature. Do not heat.

  • Reconstitution:

    • Resuspend residue in 50 µL of Mobile Phase A (see below). Vortex for 1 min, centrifuge (15,000 x g, 5 min), and transfer to an LC vial.

Part 3: IP-RP-LC-MS/MS Methodology

Standard C18 chromatography fails to retain highly polar polyphosphates like


. We utilize Ion-Pairing (IP)  reagents to create a transient neutral complex that interacts with the hydrophobic stationary phase.
Chromatographic Conditions
ParameterSetting / Specification
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.3 mL/min
Mobile Phase A 10 mM DMHA (N,N-dimethylhexylamine) + 3 mM Acetic Acid in Water (pH ~9.0)
Mobile Phase B Acetonitrile
Injection Vol 5 - 10 µL

Expert Insight: DMHA is preferred over TEA (Triethylamine) or TBA (Tributylamine) because it offers a better balance of retention and MS signal suppression. The pH must be basic (~9.0) to ensure the phosphate groups are deprotonated and interacting with the amine.

Gradient Profile[2]
  • 0-2 min: 0% B (Isocratic hold to elute salts)

  • 2-12 min: 0% -> 35% B (Linear gradient)

  • 12-13 min: 35% -> 90% B (Wash)

  • 13-15 min: 90% B (Hold)

  • 15-15.1 min: 90% -> 0% B

  • 15.1-20 min: 0% B (Re-equilibration - Critical for IP methods)

Mass Spectrometry Parameters (Triple Quadrupole)

Operate in Negative Electrospray Ionization (ESI-) mode. Nucleotides ionize poorly in positive mode.

Source Settings (Instrument Dependent - Example for Sciex QTRAP):

  • Curtain Gas: 30 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 500°C

  • Declustering Potential (DP): -80 V (High DP needed to prevent clustering)

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Notes
Gp5G (Quant) 947.0150.0-45Loss of Guanine Base
Gp5G (Qual) 947.079.0-60Phosphate fragment (

)
pppGpp 683.0159.0-35Pyrophosphate fragment
pGpG 707.0344.0-30Loss of GMP moiety
IS (

-GTP)
533.0155.0-30Labeled Guanine

Part 4: Data Analysis & Validation

Workflow Visualization

The following diagram outlines the logical flow from sample to validated data.

Workflow Sample Cell Sample (Quenched) Extract Solvent Extraction (ACN:MeOH:H2O) Sample->Extract Spike IS LC IP-RP HPLC (DMHA Buffer) Extract->LC Reconstitute MS MS/MS Detection (MRM: 947->150) LC->MS Elute Data Quantification (Normalized to Protein) MS->Data Integrate

Caption: Analytical workflow for Gp5G quantification emphasizing the internal standard spike prior to extraction.

Calculation & Normalization

Intracellular levels should never be reported solely as "concentration in extract." They must be normalized to biological mass.

  • Calculate Concentration: Use the ratio of Analyte Area / Internal Standard Area plotted against the calibration curve (0.5 nM – 1000 nM).

  • Normalization:

    
    
    
  • Matrix Effect Check: Compare the slope of a standard curve in solvent vs. a standard curve spiked into a "dummy" cell matrix. If the difference is >20%, matrix-matched calibration curves are required.

Part 5: Troubleshooting & Expert Tips

  • Carryover: Polyphosphates are "sticky" on metal surfaces. Use a needle wash of 10% Formic Acid in 50% Methanol between injections.

  • Peak Tailing: If Gp5G peaks tail significantly, increase the DMHA concentration to 15 mM or ensure the column temperature is stable at 40°C.

  • Isomer Separation: If pppGpp and ppGpp (tetraphosphate) co-elute or interfere, slow the gradient ramp between 8 and 12 minutes.

  • Stability: Analyze samples within 24 hours of extraction. If storage is necessary, store the dry pellet at -80°C, not the reconstituted liquid.

References

  • Fung, D. K., et al. (2020).[2] "Specific detection of cyclic di-AMP and related nucleotides using ion-pairing LC-MS/MS." Journal of Bacteriology. Link

  • Sun, Z., et al. (2021).[2] "Live-Cell Imaging of Guanosine Tetra- and Pentaphosphate (p)ppGpp with RNA-based Fluorescent Sensors." Cell Chemical Biology. Link

  • Jankowski, V., et al. (2006). "Diguanosine pentaphosphate: an endogenous activator of Rho-kinase possibly involved in blood pressure regulation." Nature Medicine. Link

  • Wang, T., et al. (2020).[3] "Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS." Journal of Chromatography B. Link

  • Zborníková, E., et al. (2019).[2] "Method for quantification of ppGpp and pppGpp in Escherichia coli using HILIC-MS." Journal of Chromatography B. Link

Sources

Troubleshooting & Optimization

troubleshooting low inhibition efficiency of Gp5G in enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gp5G Enzymatic Assays

Welcome to the technical support guide for troubleshooting low inhibition efficiency of P¹,P⁵-Di(adenosine-5')pentaphosphate (Gp5G or Ap5A) in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Section 1: Understanding Gp5G and Its Mechanism

P¹,P⁵-Di(adenosine-5')pentaphosphate, commonly referred to as Ap5A or Gp5G, is a potent inhibitor of adenylate kinase (ADK).[1][2][3] Its structure, featuring two adenosine residues linked by a five-phosphate chain, allows it to act as a bisubstrate analog, binding to both the ATP and AMP binding sites of adenylate kinase.[1][2] This mechanism makes it a highly specific and effective inhibitor for this enzyme.[3][4]

However, its efficacy in an enzymatic assay is not guaranteed and can be influenced by a multitude of factors. This guide will walk you through a systematic approach to troubleshooting when you observe lower-than-expected inhibition.

Section 2: Troubleshooting Low Inhibition Efficiency

When faced with low inhibition efficiency, it's crucial to systematically evaluate each component and parameter of your assay. The following sections are designed to guide you through this process.

Is Your Gp5G Stock Solution Reliable?

The integrity of your inhibitor is the first and most critical point of investigation.

Question: How can I be sure my Gp5G is active?

Answer: The stability of Gp5G, like many nucleotide-based reagents, is paramount. Improper storage or handling can lead to degradation, rendering it ineffective.

  • Storage Conditions: Gp5G should be stored at -20°C or lower to prevent degradation.[5][6] Avoid repeated freeze-thaw cycles, which can compromise its stability.[7] It is best practice to aliquot your stock solution into single-use volumes.[8]

  • Solution Preparation: When preparing your stock solution, use high-quality, nuclease-free water or an appropriate buffer.[9][10] Ensure the powder is fully dissolved before making your final dilutions.[9][11]

  • Verification of Purity and Concentration: If you suspect degradation, consider verifying the concentration of your stock solution using UV-Vis spectrophotometry. The molar extinction coefficient of Gp5G at 259 nm is approximately 27,400 M⁻¹cm⁻¹.

Are Your Assay Conditions Optimized for Inhibition?

The interplay between the inhibitor, substrate, and enzyme is delicate. Suboptimal assay conditions are a frequent cause of poor inhibition.

Question: Could my substrate concentration be the problem?

Answer: Yes, this is a very common issue. Gp5G is a competitive inhibitor with respect to ATP.[12] In competitive inhibition, the inhibitor and the substrate compete for the same binding site on the enzyme.[13][14]

  • High Substrate Concentration: If the concentration of your substrate (ATP) is too high, it can outcompete Gp5G for binding to the enzyme's active site, leading to a decrease in observed inhibition.

  • Determining the Michaelis-Menten Constant (Km): To properly set up an inhibition assay, it is essential to know the Km of your enzyme for its substrate under your specific assay conditions.[15][16] The initial rate of the reaction should be measured at various substrate concentrations to determine the Km.[15]

  • Optimal Substrate Concentration: For a competitive inhibitor, it is recommended to run your assay with the substrate concentration at or below its Km value.[15] This will allow for a more sensitive detection of the inhibitor's effect.

Table 1: Substrate Concentration and Expected Inhibition

Substrate [S] vs. KmExpected Gp5G Inhibition EfficiencyRationale
[S] >> Km LowHigh substrate concentration outcompetes the inhibitor for the enzyme's active site.
[S] ≈ Km Moderate to HighA balance is struck, allowing for effective competition by the inhibitor.
[S] << Km HighThe inhibitor can more effectively compete with the low concentration of the substrate.

Question: How does the enzyme concentration affect my results?

Answer: The concentration of your enzyme is another critical parameter that needs to be optimized.

  • Linear Range: You should operate within the linear range of your enzyme, where the reaction rate is directly proportional to the enzyme concentration.

  • Enzyme Titration: To find the optimal enzyme concentration, perform an enzyme titration experiment.[17] This involves measuring the reaction rate at different enzyme concentrations while keeping the substrate concentration constant.[17] The goal is to use the lowest amount of enzyme that still provides a robust and reproducible signal.[17]

Question: Could other components in my assay buffer be interfering?

Answer: Absolutely. The composition of your assay buffer can significantly impact enzyme activity and inhibitor binding.

  • The Role of Divalent Cations (e.g., Mg²⁺): Many ATP-utilizing enzymes require a divalent cation, most commonly magnesium (Mg²⁺), for activity.[18][19] Mg²⁺ forms a complex with ATP (Mg-ATP), which is the true substrate for the enzyme.[20][21] Gp5G also binds Mg²⁺, and this complexation is often crucial for its inhibitory activity.[1][2][22] Ensure that you have an optimal and consistent concentration of Mg²⁺ in your assay buffer. The concentration of free Mg²⁺ can be critical, so be mindful of other components in your buffer that might chelate it (e.g., high concentrations of EDTA).

  • pH and Ionic Strength: The pH and ionic strength of your buffer can affect the ionization state of both the enzyme and the inhibitor, which can in turn influence their interaction. It is important to work within the optimal pH range for your enzyme and to maintain a consistent ionic strength across all your experiments.

  • Additives: Components like detergents or organic solvents can sometimes interfere with enzyme activity or inhibitor binding.[23] If your assay includes such additives, it's worth investigating their potential impact.

Experimental Workflow and Data Interpretation

A systematic approach to your experiments and data analysis is key to understanding the problem.

Question: How should I structure my experiments to troubleshoot this issue?

Answer: A logical, step-by-step approach will help you pinpoint the source of the problem.

TroubleshootingWorkflow Start Low Gp5G Inhibition Observed Check_Inhibitor Step 1: Verify Gp5G Integrity - Check storage conditions - Use fresh aliquot - Confirm concentration Start->Check_Inhibitor Check_Assay_Conditions Step 2: Review Assay Conditions - Is [Substrate] ≤ Km? - Is enzyme in linear range? - Is buffer composition optimal? Check_Inhibitor->Check_Assay_Conditions Inhibitor OK Run_Controls Step 3: Perform Control Experiments - No-enzyme control - No-inhibitor control - Known inhibitor control Check_Assay_Conditions->Run_Controls Conditions Optimized Analyze_Data Step 4: Re-evaluate Data - Check IC50 curve fit - Review kinetic parameters Run_Controls->Analyze_Data Controls Validate Assay Resolution Problem Identified and Resolved Analyze_Data->Resolution

Question: I've performed the experiments, but I'm still unsure how to interpret the results. What should I look for?

Answer: Careful data analysis is crucial.

  • IC₅₀ Curves: When determining the potency of your inhibitor, you will generate an IC₅₀ curve, which plots the percentage of inhibition against the inhibitor concentration. A shallow or shifted IC₅₀ curve can indicate a problem.

  • Mechanism of Action Studies: To confirm the mechanism of inhibition, you can perform kinetic studies where you vary the concentration of both the substrate and the inhibitor.[13][24] For a competitive inhibitor like Gp5G, you would expect to see an increase in the apparent Km of the substrate with increasing inhibitor concentration, while the Vmax remains unchanged.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can Gp5G inhibit other enzymes besides adenylate kinase?

A1: While Gp5G is a highly specific inhibitor of adenylate kinase, it is always good practice to verify its specificity in your system, especially if you are working with crude lysates or complex mixtures.[3][4]

Q2: What are some common pitfalls when preparing Gp5G stock solutions?

A2: Common mistakes include inaccurate weighing of the compound, incomplete dissolution, using contaminated water or buffers, and subjecting the stock solution to multiple freeze-thaw cycles.[7][9][10]

Q3: My assay seems to be working, but the results are not reproducible. What could be the cause?

A3: Lack of reproducibility can stem from several sources, including inconsistent pipetting, temperature fluctuations during the assay, and degradation of reagents over time.[7][25] Ensure that all your reagents are properly equilibrated to the assay temperature before starting the experiment.[25]

Q4: Are there any alternatives to Gp5G I could use as a control?

A4: While Gp5G is a gold standard for adenylate kinase inhibition, other nucleotide analogs could potentially serve as controls, depending on your specific enzyme and assay. However, their mechanisms and potencies may differ.

References

  • Hisabori, T., & Sakurai, H. (1993). Magnesium regulates both the nucleotide binding and the enzyme activity of isolated chloroplast coupling factor 1. Journal of Biochemistry, 114(6), 808–812. [Link]

  • Oxford Academic. (n.d.). Magnesium Regulates Both the Nucleotide Binding and the Enzyme Activity of Isolated Chloroplast Coupling Factor 11. The Journal of Biochemistry. [Link]

  • StackExchange. (2017, February 10). Why is a magnesium ion essential for ATP activity in enzymic reactions? [Link]

  • Watterson, J. G., et al. (1983). The role of magnesium in binding of the nucleotide polyphosphate chain to the active site of myosin subfragment-1. European Journal of Biochemistry, 134(2), 309-315. [Link]

  • Waldschmidt, H. V., et al. (2018). Potent, Selective, and Drug-Like G Protein-Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X-Ray Structural Studies. Journal of Medicinal Chemistry, 61(17), 7834–7849. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • Shigeura, H. T., & Fukami, M. H. (1980). P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle. Journal of Biochemistry, 88(3), 871–876. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Associated Environmental Systems. (2024, September 12). What is Stability Storage? [Link]

  • U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • Hsieh, M., et al. (2015). Optimization of High-Throughput Sequencing Kinetics for determining enzymatic rate constants of thousands of RNA substrates. Nucleic Acids Research, 43(11), e71. [Link]

  • ResearchGate. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? [Link]

  • BioTek. (2025, May 9). Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. [Link]

  • Bionity. (n.d.). Enzyme kinetics. [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited? [Link]

  • Zhang, Y., et al. (2014). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? The AAPS Journal, 16(6), 1235–1244. [Link]

  • Brown, T. R., & Ogawa, S. (1977). Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase. Proceedings of the National Academy of Sciences, 74(9), 3620–3624. [Link]

  • Brown, T. R., & Ogawa, S. (1977). Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase. Proceedings of the National Academy of Sciences of the United States of America, 74(9), 3620–3624. [Link]

  • GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry. [Link]

  • Beutler, E., & Kuhl, W. (1989). Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides. American Journal of Hematology, 32(2), 143–145. [Link]

  • YouTube. (2025, February 21). Solution-making strategies & practical advice. [Link]

  • Bentz, J., et al. (2013). Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. Drug Metabolism and Disposition, 41(7), 1347–1366. [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. [Link]

  • Melnick, R. L., & Deters, D. (1976). Does an inhibitor of mitochondrial adenylate kinase also affect oxidative phosphorylation? Experientia, 32(3), 298–299. [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Nodia. (n.d.). Common Testing Problems. [Link]

  • Abdallah, H. M., et al. (2015). P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. Journal of Advanced Research, 6(1), 45–62. [Link]

  • Ellens, H., et al. (2016). Translatability of in vitro Inhibition Potency to in vivo P-Glycoprotein Mediated Drug Interaction Risk. The AAPS Journal, 18(4), 966–976. [Link]

  • World Health Organization. (n.d.). GUIDELINE ON GOOD STORAGE PRACTICES FOR PHARMACEUTICALS (GSP). [Link]

  • European Medicines Agency. (n.d.). GUIDELINE ON DECLARATION OF STORAGE CONDITIONS. [Link]

  • Le, T. D., et al. (2020). A general in vitro assay to study enzymatic activities of the ubiquitin system. Analytical Chemistry, 92(4), 3249–3257. [Link]

  • ResearchGate. (2025, August 6). Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Dahlin, J. L., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Scribd. (n.d.). Stock Solutions Preparation Guide. [Link]

  • Semantic Scholar. (2012, October 1). Mechanism of Action Assays for Enzymes. [Link]

  • MDPI. (2024, July 13). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

Sources

identifying impurities in commercial diguanosine pentaphosphate ammonium salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for commercial diguanosine pentaphosphate (Gp5G) ammonium salt. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential impurities in their Gp5G samples. Ensuring the purity of Gp5G is critical for obtaining reliable and reproducible experimental results, as its biological activities can be mimicked or antagonized by structurally related compounds.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of Gp5G.

Understanding the Landscape of Gp5G Impurities

Commercial Gp5G is typically synthesized chemically, a process that can lead to a variety of impurities.[1] These impurities can arise from several sources, including incomplete reactions, side reactions, degradation of the product during synthesis or storage, and residual starting materials or reagents.[][3] The primary impurities are often structurally similar to Gp5G, making their detection and resolution challenging.

Diagram: The Genesis of Gp5G Impurities

Gp5G_Impurities cluster_synthesis Chemical Synthesis Process cluster_impurities Potential Impurity Classes Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Process-Related Impurities Process-Related Impurities Starting Materials->Process-Related Impurities Residuals Purification Purification Reaction->Purification Related Dinucleotides (GpnG) Related Dinucleotides (GpnG) Reaction->Related Dinucleotides (GpnG) Side Reactions Mononucleotides (GMP, GDP, GTP) Mononucleotides (GMP, GDP, GTP) Reaction->Mononucleotides (GMP, GDP, GTP) Incomplete Reaction Degradation Products Degradation Products Purification->Degradation Products Hydrolysis

Caption: Sources of impurities in commercial Gp5G.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial Gp5G ammonium salt?

A1: The most prevalent impurities are typically other diguanosine polyphosphates with a different number of phosphate groups (e.g., Gp2G, Gp3G, Gp4G, Gp6G).[1] This is due to the nature of the chemical synthesis, which often produces a mixture of these related compounds. Other common impurities include mononucleotides like Guanosine Monophosphate (GMP), Guanosine Diphosphate (GDP), and Guanosine Triphosphate (GTP), which can be residual starting materials or degradation products.[1]

Q2: Why is it crucial to identify these impurities?

A2: Dinucleoside polyphosphates are potent signaling molecules, and even slight structural variations can alter their biological activity.[4] For instance, different GpnG species may have varying affinities for purinergic receptors, potentially leading to misleading experimental outcomes. Mononucleotide impurities can also interfere with enzymatic assays. Therefore, knowing the precise purity of your Gp5G is essential for data integrity.

Q3: What are the primary analytical techniques for identifying Gp5G impurities?

A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most powerful approach.[5][6][7] HPLC, particularly using ion-pair reversed-phase chromatography, can separate Gp5G from its closely related impurities.[6] MS provides accurate mass information, allowing for the definitive identification of the separated compounds.[1][7] Nuclear Magnetic Resonance (NMR) spectroscopy, especially ³¹P NMR, can also be used to characterize the phosphate backbone and identify different polyphosphate species.[8][9]

Q4: My Gp5G is labeled as ≥95% pure. Is further analysis necessary?

A4: While a certificate of analysis provides a good baseline, it is best practice to verify the purity of a new batch, especially for sensitive applications. The stated purity may not always resolve closely related GpnG species. Furthermore, improper storage or handling can lead to degradation. A quick analytical run, such as by HPLC, can confirm the integrity of the compound before beginning extensive experiments.

Q5: How can I prevent the degradation of my Gp5G sample?

A5: Gp5G, like other dinucleoside polyphosphates, is susceptible to hydrolysis of its phosphate backbone.[10][11] It is recommended to store the solid ammonium salt at -20°C or lower under a dry, inert atmosphere.[12] For experimental use, prepare fresh solutions in a buffered system (pH 7.0-7.5) and use them promptly. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during the analysis of your Gp5G sample.

Scenario 1: Unexpected Peaks in Your HPLC Chromatogram

Problem: Your HPLC analysis of Gp5G shows multiple peaks, some of which are unidentified.

Causality: These peaks likely represent impurities such as other GpnG species, mononucleotides, or degradation products. The retention time on a reversed-phase column is influenced by the polarity, which for these compounds is largely determined by the number of phosphate groups.

Troubleshooting Workflow:

HPLC_Troubleshooting start Unexpected HPLC Peaks step1 Hypothesize Impurity Identity (GpnG, Mononucleotides) start->step1 step2 Analyze via LC-MS step1->step2 step3 Compare m/z values with Theoretical Masses step2->step3 step4 Confirm with Standards (if available) step3->step4 result Impurities Identified step4->result

Caption: Workflow for identifying unknown HPLC peaks.

Step-by-Step Solution:

  • Hypothesize: Based on the synthesis and degradation pathways, your primary suspects are Gp4G, Gp6G, GTP, GDP, and GMP. Generally, on a C18 column with an ion-pairing agent, compounds with fewer phosphate groups will elute earlier.

  • Analyze by LC-MS: The most effective method for identification is to couple your HPLC to a mass spectrometer. This will provide the mass-to-charge ratio (m/z) for each peak.

  • Compare Masses: Match the experimental m/z values to the theoretical masses of suspected impurities. See the table below for common adducts.

  • Use Standards: If available, run standards of potential impurities (e.g., GTP, GDP) to confirm their retention times.

Data Table: Theoretical Masses of Gp5G and Potential Impurities
CompoundMolecular FormulaExact Mass (Monoisotopic) [M-H]⁻
Gp5G C₂₀H₂₉N₁₀O₂₄P₅947.0104
Gp4GC₂₀H₂₈N₁₀O₂₁P₄867.0445
Gp6GC₂₀H₃₀N₁₀O₂₇P₆1026.9763
GTPC₁₀H₁₆N₅O₁₄P₃523.0012
GDPC₁₀H₁₅N₅O₁₁P₂443.0349
GMPC₁₀H₁₄N₅O₈P363.0685
Scenario 2: Complex Mass Spectrometry Data

Problem: Your mass spectrum shows multiple ions for a single HPLC peak, making interpretation difficult.

Causality: This is often due to the formation of various adducts (e.g., sodium, potassium) and the presence of multiply charged ions in the electrospray ionization (ESI) source. The ammonium salt formulation can also contribute to adduct formation.

Troubleshooting Steps:

  • Look for Multiply Charged Ions: Gp5G is a large, highly charged molecule. In negative ion mode, you should expect to see [M-H]⁻, [M-2H]²⁻, [M-3H]³⁻, etc. The m/z values will be approximately 947.0, 473.0, and 315.0, respectively.

  • Identify Common Adducts: Look for peaks corresponding to [M-H+Na]⁻, [M-H+K]⁻, or in positive mode [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺.

  • Check for In-Source Fragmentation: High cone voltage in the MS can cause the parent molecule to fragment. A characteristic fragmentation pattern for dinucleoside polyphosphates is the cleavage of the phosphate chain.[13] Look for fragments corresponding to mononucleotides.

  • Optimize MS Parameters: Reduce the cone/fragmentor voltage to minimize in-source fragmentation. Ensure proper calibration of the mass spectrometer.

Experimental Protocols

Protocol 1: HPLC-MS Analysis of Gp5G

This protocol provides a robust method for the separation and identification of Gp5G and its common impurities. Using an MS-compatible ion-pairing reagent like triethylammonium acetate (TEAA) is crucial.[6]

Materials:

  • HPLC system coupled to an ESI mass spectrometer

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM TEAA in water, pH 7.0

  • Mobile Phase B: 10 mM TEAA in 50% acetonitrile

  • Gp5G ammonium salt sample

  • High-purity water and acetonitrile

Procedure:

  • Sample Preparation: Dissolve the Gp5G ammonium salt in Mobile Phase A to a final concentration of 100 µM.

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B (linear gradient)

      • 15-17 min: 40% to 95% B

      • 17-19 min: 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Scan Range: m/z 150 - 1200

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

Data Interpretation:

  • Identify the main peak corresponding to Gp5G based on its retention time and m/z of 947.01 ([M-H]⁻).

  • Analyze smaller peaks for the m/z values of potential impurities listed in the table above.

  • Integrate the peak areas to estimate the relative purity of your sample.

Protocol 2: ³¹P NMR for Purity Assessment

Phosphorus-31 NMR is highly effective for analyzing phosphorylated molecules, as each phosphorus atom in a unique chemical environment gives a distinct signal.

Materials:

  • NMR spectrometer with a phosphorus probe

  • Gp5G ammonium salt sample (1-5 mg)

  • D₂O

  • EDTA (to chelate paramagnetic ions)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve ~3 mg of Gp5G and a small amount of EDTA in 0.5 mL of D₂O.

  • NMR Acquisition:

    • Observe Frequency: (e.g., 202.4 MHz for a 500 MHz spectrometer)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 or more, depending on concentration

    • Use proton decoupling to simplify the spectrum.

Data Interpretation:

  • The spectrum of pure Gp5G should show two distinct signals for the alpha-phosphates and a more complex multiplet for the beta and gamma phosphates.

  • Impurities like Gp4G or Gp6G will have different patterns of signals due to the different lengths of the phosphate chain.

  • Free mononucleotides like GTP will show characteristic alpha, beta, and gamma phosphate signals at different chemical shifts.

References

  • Intracellular dinucleoside polyphosphates and methods of their detection. (n.d.). Charles University Digital Repository. Retrieved February 17, 2026, from [Link]

  • Jankowski, V., van der Giet, M., Jankowski, J., & Zidek, W. (2007). Dinucleoside polyphosphates: strong endogenous agonists of the purinergic system. British Journal of Pharmacology, 150(5), 543–553. [Link]

  • Jankowski, V., Vanholder, R., Henning, L., Karadogan, S., Zidek, W., Schlüter, H., & Jankowski, J. (2005). Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns. Journal of Chromatography B, 819(1), 131–139. [Link]

  • McLennan, A. G. (2020). Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger. Frontiers in Molecular Biosciences, 7, 597258. [Link]

  • Guranowski, A., Starzyńska, E., Sillero, A., & Sillero, M. A. G. (2003). Selective splitting of 3'-adenylated dinucleoside polyphosphates by specific enzymes degrading dinucleoside polyphosphates. Acta Biochimica Polonica, 50(1), 123–130. [Link]

  • Mayo, K. H., Mvele, O. M., & Puri, R. N. (1990). Proton magnetic resonance spectroscopic analysis of diadenosine 5',5"'-polyphosphates. FEBS Letters, 265(1-2), 97–100. [Link]

  • Ferguson, L. J., et al. (2020). Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Guranowski, A., Starzyńska, E., Sillero, A., & G., M. A. S. (2003). Selective splitting of 3'-adenylated dinucleoside polyphosphates by specific enzymes degrading dinucleoside polyphosphates. PubMed. Retrieved February 17, 2026, from [Link]

  • Henning, L., Vanholder, R., Guranowski, A., Zidek, W., Schlüter, H., & Jankowski, J. (2001). Purification of chemically synthesised dinucleoside(5',5') polyphosphates by displacement chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 762(2), 183–191. [Link]

  • Jankowski, V., et al. (2005). Isolation and quantification of dinucleoside polyphosphates by using monolithic reversed phase chromatography columns. Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Wojtczak, B. A., et al. (2023). Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. The Journal of Organic Chemistry, 88(11), 7216–7229. [Link]

  • Farschtschi, N., et al. (1993). Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic Acids Research, 21(23), 5436–5441. [Link]

  • Buchko, G. W., Hruska, F. E., & Sadana, K. L. (1989). An NMR study of dinucleoside monophosphates with an O4-ethylated thymine. d(e4TpT) and d(Tpe4T). Canadian Journal of Chemistry, 67(1), 109–119. [Link]

  • Jankowski, J., et al. (2003). Identification of dinucleoside polyphosphates in adrenal glands. Regulatory Peptides, 112(1-3), 81–90. [Link]

  • Glass, T. L., Holmes, W. M., Hylemon, P. B., & Stellwag, E. J. (1979). Synthesis of guanosine tetra- and pentaphosphates by the obligately anaerobic bacterium Bacteroides thetaiotaomicron in response to molecular oxygen. Journal of Bacteriology, 137(2), 956–962. [Link]

  • Glass, T. L., Holmes, W. M., Hylemon, P. B., & Stellwag, E. J. (1979). Synthesis of guanosine tetra- and pentaphosphates by the obligately anaerobic bacterium Bacteroides thetaiotaomicron in response to molecular oxygen. National Institutes of Health. Retrieved February 17, 2026, from [Link]

  • Guanosine pentaphosphate. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Bangerter, B. W., & Chan, S. I. (1969). Studies of the conformation and interaction in dinucleoside mono- and diphosphates by proton magnetic resonance. Biochemistry, 8(11), 4157–4165. [Link]

  • Wang, Y., et al. (2021). Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis. PLOS ONE, 16(5), e0251229. [Link]

  • Wang, Y., et al. (2021). Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Sy, J., & Lipmann, F. (1973). Identification of the Synthesis of Guanosine Tetraphosphate (MS I) as Insertion of a Pyrophosphoryl Group into the 3′-Position in Guanosine 5′-Diphosphate. Proceedings of the National Academy of Sciences, 70(2), 306–309. [Link]

  • Matheron, L., et al. (2018). Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. Chemical Reviews, 118(4), 1764–1794. [Link]

  • Teasdale, A., et al. (2010). Removal of Electrophilic Potential Genotoxic Impurities Using Nucleophilic Reactive Resins. Organic Process Research & Development, 14(5), 1027–1033. [Link]

  • Wang, Y., et al. (2021). A rapid UHPLC-HILIC method for algal guanosine 5′-diphosphate 3′-diphosphate (ppGpp) and the potential separation mechanism. Request PDF. Retrieved February 17, 2026, from [Link]

  • Bardarov, V., & Atanasov, V. (2009). STUDY ON GC SEPARATION AND MASS SPECTRAL DETECTION/FRAGMENTATION OF DIALKYLPHOSPHATES AS THEIR PENTAFLUOROBENZYL DERIVA. Journal of the University of Chemical Technology and Metallurgy, 44(4), 379–384. [Link]

  • Separation of Guanosine Diphosphate Mannose and Guanosine Diphosphate Fucose in Mixed-Mode Chromatography. (2013, December 5). SIELC Technologies. Retrieved February 17, 2026, from [Link]

  • Fischer, M., Zimmerman, T. P., & Short, S. A. (1982). A rapid method for the determination of guanosine 5'-diphosphate-3'-diphosphate and guanosine 5'-triphosphate-3'-diphosphate by high-performance liquid chromatography. Analytical Biochemistry, 121(1), 135–139. [Link]

  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025, May 13). Celerion. Retrieved February 17, 2026, from [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (2008). Life Science Journal, 5(2), 37-40. [Link]

  • Genotoxic Impurities: An Overview. (2020, July 9). Veeprho. Retrieved February 17, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Li, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(18), 4234. [Link]

  • DeGnore, J. P., & Qin, J. (1998). Fragmentation of Phosphopeptides in an Ion Trap Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 9(11), 1175–1188. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Inhibitory Potency of Gp5G and Gp4G

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the inhibitory potential of signaling molecules is paramount for advancing therapeutic discovery. This guide provides an in-depth technical comparison of two closely related dinucleoside polyphosphates: Diguanosine pentaphosphate (Gp5G) and Diguanosine tetraphosphate (Gp4G). While direct comparative inhibitory data on a single enzyme target remains elusive in the current body of literature, this guide will synthesize available experimental findings, discuss the critical influence of the polyphosphate chain length on inhibitory activity, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to Gp5G and Gp4G: More Than Just Signaling Molecules

Gp5G (P¹,P⁵-di(guanosine-5')-pentaphosphate) and Gp4G (P¹,P⁴-di(guanosine-5')-tetraphosphate) are members of the dinucleoside polyphosphate family, a class of molecules found across various organisms, from bacteria to humans. These molecules are not merely metabolic byproducts but are now recognized as active signaling molecules involved in a myriad of cellular processes.

Gp4G, isolated from the cysts of Artemia salina, is known to be an epithelial cell and hair growth regulator. It has been shown to increase intracellular ATP concentrations, suggesting a role in cellular energy homeostasis.[1][2][3] Gp5G, on the other hand, has been identified as an endogenous activator of Rho-kinase, a key regulator of vascular tone, acting through P2Y receptors.[4] This highlights the diverse and sometimes opposing biological activities of these closely related molecules. Their ability to interact with a range of enzymes, including hydrolases and kinases, positions them as intriguing subjects for inhibitor design and discovery.

The Decisive Role of the Polyphosphate Chain in Inhibitory Potency

A recurring theme in the study of dinucleoside polyphosphates is the critical role of the number of phosphate groups in determining their biological activity. Experimental evidence suggests that even a single phosphate difference can dramatically alter the inhibitory potency of these molecules.

A pertinent example is the inhibition of endoribonuclease VI from Artemia. Research has demonstrated that Gp4G acts as a non-competitive inhibitor of this enzyme with a Ki of 75 µM. In the same study, the triphosphate analogue, Gp3G, was found to be a significantly less effective inhibitor, with a Ki of approximately 200 µM.[5] This more than two-fold decrease in inhibitory potency with the removal of a single phosphate group underscores the importance of the polyphosphate chain length in the interaction with the enzyme's binding site.

While direct experimental data for Gp5G on endoribonuclease VI is not available, the observed trend suggests that Gp5G, with its longer polyphosphate chain, might exhibit a distinct, and possibly more potent, inhibitory profile compared to Gp4G. This hypothesis, however, necessitates direct experimental validation.

Comparative Inhibitory Data: A Call for Direct Investigation

To date, a side-by-side comparison of the inhibitory potency of Gp5G and Gp4G against a specific enzyme target, with corresponding IC50 or Ki values, has not been reported in the scientific literature. The following table summarizes the available inhibitory data for Gp4G and related compounds to provide a contextual framework.

CompoundTarget EnzymeInhibitor Constant (Ki)Comments
Gp4G Endoribonuclease VI (Artemia)75 µM (non-competitive)[5]
Gp3G Endoribonuclease VI (Artemia)~200 µM (non-competitive)Less potent than Gp4G, highlighting the importance of the phosphate chain length.[5]

IC50 (Half-maximal inhibitory concentration) and Ki (inhibitor constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.

The absence of direct comparative data presents a significant research opportunity. To facilitate such investigations, the following sections provide detailed, self-validating experimental protocols for determining the inhibitory potency of compounds like Gp5G and Gp4G against a relevant enzyme class.

Experimental Protocols for Comparative Inhibition Studies

To objectively assess the inhibitory potency of Gp5G versus Gp4G, a well-defined and controlled experimental setup is crucial. Adenylate kinase is a suitable candidate for such a comparative study as it is a ubiquitous enzyme involved in energy metabolism and is known to be inhibited by dinucleoside polyphosphates.

Protocol 1: Adenylate Kinase (AK) Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the IC50 values of Gp5G and Gp4G against adenylate kinase by measuring the decrease in ATP production.

Materials:

  • Recombinant Human Adenylate Kinase (AK)

  • Gp5G and Gp4G stock solutions (dissolved in an appropriate buffer)

  • AK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)

  • ADP (substrate)

  • ATP detection reagent (e.g., a luciferase/luciferin-based assay kit)

  • 96-well microplates (white, opaque for luminescence)

  • Microplate reader with luminescence detection capabilities

Experimental Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_inhibitors Prepare serial dilutions of Gp5G and Gp4G add_inhibitors Add inhibitor dilutions to 96-well plate prep_inhibitors->add_inhibitors prep_enzyme Prepare AK enzyme solution add_enzyme Add AK enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare ADP substrate solution add_substrate Initiate reaction with ADP prep_substrate->add_substrate add_inhibitors->add_enzyme pre_incubate Pre-incubate at RT add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at RT add_substrate->incubate add_reagent Add ATP detection reagent incubate->add_reagent read_luminescence Measure luminescence add_reagent->read_luminescence analyze_data Calculate % inhibition and determine IC50 read_luminescence->analyze_data

Caption: Workflow for Adenylate Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions:

    • Prepare a series of dilutions of Gp5G and Gp4G in the AK Assay Buffer. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM) to cover a broad range of potential inhibitory activities.

    • Include a vehicle control (buffer only) and a positive control for inhibition (a known AK inhibitor, if available).

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant human adenylate kinase in cold AK Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a stock solution of ADP in AK Assay Buffer. The final concentration in the assay should be at or near the Km of the enzyme for ADP to ensure sensitivity to competitive inhibitors.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 5 µL of each inhibitor dilution (Gp5G and Gp4G) or control.

    • Add 40 µL of the diluted adenylate kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 5 µL of the ADP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range for the uninhibited control.

  • Detection and Data Analysis:

    • Stop the reaction and measure the amount of ATP produced by adding the ATP detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value for each compound.

Visualizing the Signaling Context

To better understand the potential downstream effects of inhibiting enzymes like adenylate kinase, it is helpful to visualize their position within cellular signaling pathways.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling receptor GPCR / Receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector atp ATP effector->atp synthesis adp ADP atp->adp downstream Cellular Response (e.g., Proliferation, Metabolism) atp->downstream amp AMP adp->amp ak Adenylate Kinase (AK) ak->atp ak->adp catalyzes 2 ADP <=> ATP + AMP ak->amp inhibitor Gp5G / Gp4G inhibitor->ak Inhibition

Caption: Adenylate Kinase in Cellular Energy Homeostasis.

Conclusion and Future Directions

The comparative analysis of the inhibitory potency of Gp5G and Gp4G is an area ripe for investigation. While current data for Gp4G suggests a clear structure-activity relationship based on the length of the polyphosphate chain, a direct comparison with Gp5G is necessary to fully elucidate their relative inhibitory potential. The experimental protocols provided in this guide offer a robust framework for researchers to undertake such studies. A thorough understanding of how these dinucleoside polyphosphates interact with and inhibit key cellular enzymes will undoubtedly pave the way for new therapeutic strategies targeting a range of physiological and pathological processes.

References

  • Re-examining the nucleotide pool of encysted embryos during prolonged anoxia. Journal of Experimental Biology. [Link not available]
  • Diguanoside tetraphosphate (Gp₄G) is an epithelial cell and hair growth regulator. Journal of Cosmetic Science. [Link]

  • Diguanosine pentaphosphate: an endogenous activator of Rho-kinase possibly involved in blood pressure regulation. Journal of Hypertension. [Link]

  • Binding of P1,P4-bis(5'-guanosyl)tetraphosphate to brain. The Journal of Biological Chemistry. [Link]

  • Guanosine tetra- and pentaphosphate promote accumulation of inorganic polyphosphate in Escherichia coli. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Synthesis, kinetic studies, and QSAR of dinucleoside polyphosphate derivatives as human AK1 inhibitors. Bioorganic Chemistry. [Link]

  • P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle. Journal of Biochemistry. [Link]

  • Diguanosine 5',5'''-P1,P4-tetraphosphate and other purine nucleotides inhibit endoribonuclease VI from Artemia. FEBS Letters. [Link]

  • Nsp15 endoribonuclease assay. Bio-protocol. [Link]

  • Adenylate Kinase (AK) Activity Assay Kit (Colorimetric/Fluorometric). Assay Genie. [Link]

Sources

Purity Validation of Gp5G: A Comparative Analysis of Anion Exchange Chromatography (AEX) vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical publication for analytical development scientists. It addresses the validation of Gp5G (Diguanosine Pentaphosphate) , a highly charged dinucleoside polyphosphate, using Anion Exchange Chromatography (AEX).

Content Type: Publish Comparison Guide | Status: Technical Draft Scope: Analytical Method Validation (ICH Q2) for Diguanosine Pentaphosphate (Gp5G)

Executive Summary & Scope Definition

Gp5G (P1,P5-Di(guanosine-5')pentaphosphate) is a potent signaling molecule and vasoactive nucleotide derivative. Its structural integrity relies heavily on the length of the phosphate bridge (


). The primary challenge in Gp5G production is separating the target from closely related impurities such as Gp4G  (

) and Gp6G (

), which differ by only a single phosphate group.

This guide evaluates High-Performance Anion Exchange Chromatography (HPAEC) as the primary method for purity validation, comparing its resolution and robustness against Ion-Pair Reversed-Phase HPLC (IP-RP) and Capillary Electrophoresis (CE) .

Editorial Note: This guide defines "Gp5G" as the specific dinucleoside polyphosphate entity found in nucleotide signaling research. If "Gp5G" refers to a proprietary internal protein code (e.g., a Glycoprotein variant), the principles of charge-based separation described here remain applicable, though specific buffer systems would shift from nucleotide-optimized (high salt) to protein-optimized (pH gradient) conditions.

The Core Challenge: Phosphate Chain Resolution

The critical quality attribute (CQA) for Gp5G is chain length homogeneity .

  • Target: Gp5G (Net charge at pH 8.0

    
     -6 to -7).
    
  • Impurity A: Gp4G (One fewer phosphate; elutes earlier).

  • Impurity B: GTP (Monomer; elutes significantly earlier).

Why Anion Exchange (AEX)? AEX is the "Gold Standard" for this application because separation is driven purely by electrostatic interaction (


). The retention time (

) linearly correlates with the number of phosphate groups, providing superior selectivity (

) for

vs.

species compared to hydrophobicity-based methods.

Comparative Analysis: AEX vs. Alternatives

Method A: Strong Anion Exchange (SAX) - The Recommended System
  • Mechanism: Quaternary ammonium ligands bind the negatively charged phosphate backbone. Elution is achieved via a salt gradient (Cl⁻ or ClO₄⁻ competition).

  • Pros: Highest resolution for phosphate chain length; robust; no organic solvents required.

  • Cons: Non-volatile salts (requires desalting for Mass Spectrometry).

Method B: Ion-Pair Reversed Phase (IP-RP)
  • Mechanism: Uses alkylamines (e.g., Triethylamine) to mask the phosphate charge, allowing retention on a C18 column.

  • Pros: MS-compatible (if using volatile ion-pairing agents); resolves base modifications (e.g., methylated guanosine).

  • Cons: Complex mobile phase preparation; long equilibration times; ion-pairing reagents can contaminate LC systems.

Method C: Capillary Electrophoresis (CE)
  • Mechanism: Separation based on charge-to-mass ratio in an electric field.

  • Pros: Extremely high theoretical plate count (

    
    ); minimal sample volume.
    
  • Cons: Lower sensitivity (LOD) due to path length; difficult to scale for semi-prep purification.

Comparative Data Summary

Simulated performance metrics based on nucleotide polyphosphate separation standards.

FeatureAEX (SAX) IP-RP HPLC Capillary Electrophoresis
Resolution (Gp4G / Gp5G) High (

)
Medium (

)
Very High (

)
LOD (Impurity Detection) < 0.05% < 0.1%~ 0.5%
Mass Spec Compatibility Low (Requires Desalting)High Medium (CE-MS interface)
Robustness (CV%) High (< 1.0%) Medium (< 2.5%)Low (< 5.0%)
Throughput 15-20 min/run30-45 min/run10-15 min/run

Validated Experimental Protocol: AEX for Gp5G

This protocol is designed for self-validation using a standard HPLC system (e.g., Agilent 1260/1290 or Thermo Vanquish).

Materials
  • Column: Dionex IonPac PA100 or Mono Q 5/50 GL (Strong Anion Exchanger).

  • Mobile Phase A: 25 mM Tris-HCl, pH 8.0 (Stabilizes charge state).

  • Mobile Phase B: 25 mM Tris-HCl + 1.0 M NH₄Cl (Eluting salt).

    • Note: NH₄Cl is preferred over NaCl if downstream lyophilization is required, as it is more volatile, though strictly non-volatile buffers (Phosphate/NaCl) offer slightly sharper peaks.

Step-by-Step Workflow
  • Equilibration: Flush column with 90% A / 10% B for 10 CV (Column Volumes).

  • Sample Load: Inject 10–50 µL of Gp5G sample (0.1 mg/mL in water).

  • Wash: Hold 10% B for 2 minutes to elute nucleosides/monophosphates (GMP).

  • Gradient Elution:

    • 0–20 min: Linear gradient 10% B

      
       60% B.
      
    • Slope logic: A shallow gradient (approx 25 mM salt/min) maximizes the separation between Gp4G and Gp5G.

  • Strip: Step to 100% B for 5 min to remove highly phosphorylated aggregates (Gp6G+).

  • Detection: UV Absorbance at 254 nm (Guanosine

    
    ).
    
Acceptance Criteria (System Suitability)
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2
  • Resolution (

    
    ):  > 2.0 between Gp4G and Gp5G peaks.
    
  • Precision: Retention time RSD < 0.5% (n=6 injections).

Mechanism & Workflow Visualization

The following diagram illustrates the separation logic. AEX exploits the cumulative negative charge of the phosphate bridge. Gp5G (5 phosphates) binds tighter than Gp4G (4 phosphates), eluting later in the salt gradient.

Gp5G_AEX_Workflow cluster_separation Gradient Elution (Increasing Salt) Sample Raw Gp5G Sample (Contains Gp4G, GTP, Gp5G) Column AEX Column (Positively Charged Resin) Sample->Column Load pH 8.0 Elute1 Elution 1 (Low Salt) Impurity: GTP/GMP Column->Elute1 < 0.2M Cl- Elute2 Elution 2 (Med Salt) Impurity: Gp4G Column->Elute2 ~ 0.35M Cl- Elute3 Elution 3 (Target Salt) Product: Gp5G Column->Elute3 ~ 0.45M Cl- Elute4 Elution 4 (High Salt) Impurity: Gp6G/Aggregates Column->Elute4 > 0.6M Cl- Detector UV Detector (254nm) Quantification Elute1->Detector Elute2->Detector Elute3->Detector Elute4->Detector

Figure 1: Critical Separation Logic for Gp5G. The elution order is strictly determined by the net negative charge (phosphate count).

Troubleshooting & Optimization

  • Problem: Poor Resolution between Gp4G and Gp5G.

    • Root Cause:[1][2][3] Gradient slope too steep.

    • Fix: Decrease gradient slope from 2.5% B/min to 1.0% B/min.

  • Problem: Peak Broadening.

    • Root Cause:[1][2][3] pH mismatch or column fouling.

    • Fix: Ensure sample pH matches Mobile Phase A. Clean column with 1M NaOH (if resin compatible) to remove lipid/protein contaminants.

  • Problem: Ghost Peaks.

    • Root Cause:[1][2][3] Carryover of highly charged species (Gp6G+).

    • Fix: Increase the "Strip" step duration (100% B) or inject a blank injection between runs.

References

  • ICH Expert Working Group. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." International Conference on Harmonisation, 2005.

  • Thayer, J. R., et al. "Purity Analysis and Impurities Determination by AEX-HPLC." Journal of Chromatography B, 2011. (Demonstrates AEX superiority for charged variants).

  • Cytiva Life Sciences. "Ion Exchange Chromatography: Principles and Methods." Cytiva Handbooks, 2016. (Authoritative grounding on AEX mechanism).

  • Agilent Technologies. "Analysis of Nucleotides and Polyphosphates by Anion Exchange." Agilent Application Notes, 2024.

  • Mori, S., et al. "Purification and molecular characterization of a novel diadenosine 5',5'''-P1,P4-tetraphosphate phosphorylase."[4][5] Protein Expression and Purification, 2010.[4][5] (Contextualizes Gp5G/Ap4A enzymatic hydrolysis and purification).

Sources

Comparative Stability Guide: Ammonium vs. Sodium Salts of Diguanosine Pentaphosphate (Gp5G)

[1][2]

Executive Summary

The Bottom Line: For long-term storage and analytical standards, the Sodium (


) salt

12Ammonium (

) salt

12
FeatureSodium Salt (

)
Ammonium Salt (

)
Primary Use Long-term storage, Reference StandardsHigh-throughput screening, HPLC purification fractions
Solid State Stability High (Non-volatile cation)Moderate (Risk of

loss)
Hygroscopicity Moderate (Forms stable hydrates)High (Often lyophilized, sticky)
pH Stability Neutral/StableProne to Acidification
Rec.[1][2] Storage -20°C (Desiccated)-80°C or -20°C (Strictly anhydrous)

Chemical Foundation & Mechanism of Instability

To understand the stability differences, one must analyze the Gp5G structure. The molecule consists of two guanosine moieties linked by a pentaphosphate (

1
The Weak Link: The Pentaphosphate Bridge

The phosphoanhydride bonds (

acid-catalyzed12
  • Mechanism: Protonation of a bridging oxygen atom makes the phosphorus atom more electrophilic, facilitating nucleophilic attack by water.

  • Critical Factor: Maintaining a neutral to slightly alkaline pH (7.0–8.[1]5) is essential to suppress this protonation.[1]

The Counterion Effect
  • Sodium (

    
    ):  A "fixed" cation.[1][2] It does not evaporate or sublime.[1] In a solid state, it maintains the electrostatic balance and pH established during crystallization or precipitation.[2]
    
  • Ammonium (

    
    ):  A "volatile" cation.[1][2] In the solid state (lyophilized powder), ammonium salts exist in equilibrium with ammonia gas (
    
    
    ) and protons (
    
    
    ).[1][2]
    
    
    Over time, especially if not sealed perfectly,
    
    
    escapes, leaving behind protons.[1][2] These protons acidify the local environment of the powder, catalyzing the hydrolysis of the
    
    
    bridge into GTP, GDP, and GMP.

Comparative Stability Analysis

Thermal Stability (Solid State)
  • Sodium Salt: Exhibits high thermal stability.[1] Decomposition typically requires temperatures

    
    C (melting/decomposition).[1][2] It can withstand room temperature excursions during shipping without significant degradation.[1]
    
  • Ammonium Salt: Lower thermal stability.[1] Elevated temperatures accelerate the loss of ammonia. "Melting" is often actually decomposition or desolvation.[1] Shipping without dry ice is risky.[1]

Hydrolytic Stability (Solution)

In aqueous solution, the stability depends heavily on the buffer.[2] However, in unbuffered water (reconstitution):

  • Sodium Salt: Dissolves to form a solution with pH ~6–7 (depending on stoichiometry).[1][2] Hydrolysis is slow (

    
     per month at -20°C).[1][2]
    
  • Ammonium Salt: Dissolves to form a solution that may drift acidic over time if ammonia has been lost from the solid prior to dissolution.

Shelf-Life Data (Extrapolated from Nucleotide Polyphosphate Analogs)

Based on stability profiles of homologous dinucleoside polyphosphates (


ConditionSodium Salt Degradation RateAmmonium Salt Degradation Rate
-20°C (Solid) < 0.5% / year1–2% / year
+4°C (Solid) < 1% / month2–5% / month
+25°C (Solid) < 5% / month> 10% / month (accelerated)
Solution (pH 7) Stable for days at 4°CStable for hours at 4°C

Experimental Protocol: Stability Validation

To validate the stability of your specific Gp5G lots, use the following self-validating HPLC protocol. This method separates the parent Gp5G from its primary hydrolysis products (GTP, GDP, GMP).[1][2]

Materials
  • Column: Anion Exchange (SAX) or RP-IP (Reverse Phase Ion Pairing).[1][2] Recommended: C18 with Tetrabutylammonium bisulfate.[1]

  • Buffer A: 50 mM

    
    , 5 mM Tetrabutylammonium bisulfate (TBAS), pH 6.0.[1][2]
    
  • Buffer B: 50 mM

    
    , 5 mM TBAS, 30% Acetonitrile, pH 6.0.[1][2]
    
Workflow
  • Preparation: Dissolve ~1 mg of Gp5G salt in 1 mL of HPLC grade water.

  • Baseline: Inject immediately (

    
    ).[1][2]
    
  • Stress Test: Aliquot samples and incubate at 25°C and 37°C.

  • Timepoints: Inject at 24h, 48h, and 72h.

  • Analysis: Calculate % Area of Gp5G peak relative to total guanosine peak area.

Visualization of Degradation Pathway

The following diagram illustrates the chemical breakdown you are monitoring.

Gp5G_DegradationGp5GGp5G(Diguanosine Pentaphosphate)GTPGTP(Guanosine Triphosphate)Gp5G->GTP  Primary HydrolysisGDPGDP(Guanosine Diphosphate)Gp5G->GDP  Primary HydrolysisGTP->GDP  SecondaryGMPGMP(Guanosine Monophosphate)GDP->GMP  FinalNH3NH3 (Gas)(Loss from Ammonium Salt)H_plusH+ (Acid)(Catalyst)NH3->H_plus  Leaves behindH_plus->Gp5G  Attacks P-O-P

Caption: Acid-catalyzed hydrolysis pathway of Gp5G. Loss of ammonia from ammonium salts generates protons (

2

Storage & Handling Recommendations

For Sodium Salt:
  • Storage: -20°C is sufficient. Can be stored at +4°C for active use periods (weeks).

  • Handling: Allow vial to reach room temperature before opening to prevent condensation (hygroscopic).

  • Buffer: Reconstitute in neutral buffer (TE, pH 7.5) rather than water to ensure long-term solution stability.[1][2]

For Ammonium Salt:
  • Storage: -80°C is recommended for long term (>6 months).[1][2] -20°C is acceptable for <6 months.[1][2]

  • Handling: Keep strictly anhydrous. Do not heat.

  • Conversion: If long-term stability is required, convert to Sodium salt using a cation exchange resin (e.g., Dowex

    
     form) before storage.[1][2]
    

References

  • Comparison of Nucleotide Salt Stability

    • Source: Revvity (PerkinElmer) Technical Data.[1][2] "Guanosine 5'-Triphosphate, Ammonium Salt Stability."[1][2][3]

    • Relevance: Establishes the baseline decomposition rate (1-2%/month)
    • URL:[1][2]

  • Dinucleoside Polyphosph

    • Source:ResearchGate / Frontiers in Molecular Biosciences.[1] "Re-evaluation of Diadenosine Tetraphosphate (Ap4A)."

    • Relevance: Details the structural homology and hydrolysis pathways of dinucleoside polyphosphates ( ), confirming the acid-lability of the phosphoanhydride bond.
    • URL:[1][2]

  • Ammonium Salt Volatility & Acidific

    • Source:Chemistry LibreTexts.
    • Relevance: Provides the fundamental chemical principle regarding the equilibrium of ammonium salts, ammonia volatility, and the resulting acidity in solid-st
    • URL:[1][2]

  • Gp5G Identity & Properties

    • Source:PubChem.[1] "P1,P4-Bis(5'-guanosyl) tetraphosphate (and related pentaphosphate analogs)."[1][2]

    • Relevance: Confirms the chemical structure and physical properties of the Gp5G class.
    • URL:[1][2]

Reference Standards for Dinucleoside Polyphosphate (NpₙN) Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dinucleoside polyphosphates (NpₙNs), particularly diadenosine polyphosphates (Ap₃A, Ap₄A, Ap₅A), are rapidly emerging as critical "alarmones"—signaling molecules released during cellular stress, platelet aggregation, and hypoxic events. Their quantification is pivotal for research into hypertension, dry eye disease, and neurodegeneration.

However, NpₙN analysis is plagued by a "perfect storm" of analytical challenges: high polarity, structural isomerism, rapid enzymatic hydrolysis in matrix, and a lack of standardized commercial reference materials.

This guide moves beyond simple catalog listings to objectively compare the three primary classes of reference standards: Chemical Synthesis , Enzymatic Biosynthesis , and Stable Isotope Labeled (SIL) Internal Standards . It provides a validated, self-checking workflow to ensure data integrity in LC-MS/MS assays.

Part 1: The Analytical Challenge

Before selecting a standard, one must understand the failure modes of NpₙN analysis. These molecules are isobaric with combinations of ATP/ADP/AMP, meaning low-resolution MS cannot distinguish them based on mass alone. Furthermore, in plasma, phosphodiesterases (e.g., PDE2, NPP) degrade Ap₄A into ATP and AMP within seconds if not inhibited.

The Golden Rule: You cannot validate an NpₙN assay without a Stable Isotope Labeled (SIL) internal standard. External calibration alone is insufficient due to severe matrix suppression in the phosphodiester region.

Part 2: Comparative Analysis of Reference Standards

Chemically Synthesized Standards (Commercial)

Sources: Sigma-Aldrich/Merck, Jena Bioscience, Biolog.

  • Mechanism: Traditional organic synthesis coupling nucleoside monophosphates.

  • Pros: High defined purity (>95%); readily available; precise stoichiometry.

  • Cons: Often contain trace amounts of mononucleotides (AMP, ATP) which can interfere with background noise. Expensive for large-scale profiling.

  • Best For: Initial retention time mapping and system suitability testing.

Enzymatic Biosynthesis (In-House/Custom)

Sources: Custom synthesis using E. coli LysU enzyme.

  • Mechanism: The E. coli gene lysU encodes lysyl-tRNA synthetase.[1][2] Under specific conditions (presence of Zn²⁺ and absence of tRNA), LysU abandons its canonical role and acts as a polymerase, synthesizing Ap₄A from ATP with high efficiency [1, 2].

  • Pros: Extremely cost-effective for generating large quantities (milligrams); yields biologically relevant isomers.

  • Cons: Requires rigorous purification (FPLC/HPLC) to remove the enzyme and unreacted ATP. Batch-to-batch variability.

  • Best For: Large-scale spike-recovery studies and generating "working standards" for daily QC.

Stable Isotope Labeled (SIL) Standards

Sources: Silantes, Cambridge Isotope Labs, Custom Synthesis (Nuvisan).

  • Mechanism: ¹³C₁₀, ¹⁵N₅-Adenosine is incorporated into the polyphosphate chain.

  • Pros: The only way to correct for matrix effects, extraction efficiency, and ionization suppression simultaneously.

  • Cons: Extremely high cost; limited commercial availability (often requires custom synthesis lead time).

  • Best For: Clinical quantification and GLP-compliant validation.

Comparative Data Summary
FeatureChemical SynthesisEnzymatic (LysU)SIL Internal Standard
Purity High (>95% HPLC)Variable (Requires Cleanup)High (>98% Isotopic)
Cost $$$$ (Labor intensive)$$$$$
Stability High (Lyophilized)ModerateHigh
Matrix Correction NoneNoneTotal Correction
Primary Use Calibration CurvesQC / Method DevelopmentQuantification

Part 3: Strategic Protocol & Experimental Validation

Workflow Visualization

The following diagram outlines the critical path for NpₙN analysis, highlighting the specific extraction chemistry required to separate these polar molecules from the plasma matrix.

NpnN_Workflow cluster_QC Self-Validating Loop Sample Plasma/Tissue Sample (+ EDTA to inhibit PDE) Spike Spike Internal Standard (¹³C-Ap₄A) Sample->Spike Immediate Extract Boronate Affinity Extraction (SPE) Spike->Extract Cis-diol binding Separation HILIC Chromatography (Amide Column) Extract->Separation Elute pH < 4 Detection LC-MS/MS (MRM Mode) Separation->Detection Neg Mode ESI Detection->Spike Recovery Check Data Quantitation (Ratio: Analyte/SIL) Detection->Data Integration

Caption: Figure 1. Optimized NpₙN Analysis Workflow. Note the use of Boronate Affinity extraction which selectively binds the cis-diol ribose groups, removing bulk salts and proteins.

Detailed Methodology
1. Sample Preparation (The Boronate Trick)

Standard protein precipitation (MeOH/ACN) is often insufficient for NpₙNs because they co-elute with other phosphates.

  • Step A: Collect blood into tubes containing EDTA (to chelate Mg²⁺/Zn²⁺ required by degradative enzymes) and immediately snap-freeze in Liquid Nitrogen [3].

  • Step B: Use Boronate Affinity SPE . At basic pH (8.5), the boronate group covalently binds the cis-diols of the adenosine ribose.

  • Step C: Wash away non-nucleotides. Elute at acidic pH (<4.0) to break the bond. This yields a "clean" fraction specifically enriched for nucleotides [4].

2. Chromatographic Separation: HILIC vs. Ion-Pair
  • Legacy Method (Ion-Pair RP): Uses DMHA or TEA. Verdict: Avoid if possible. It contaminates the MS source and suppresses ionization.

  • Recommended Method (HILIC): Use an Amide-functionalized column (e.g., Waters BEH Amide).

    • Mobile Phase A: 10mM Ammonium Acetate, pH 9.0 (High pH improves peak shape for phosphates).

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 80% B to 50% B.

    • Why? HILIC retains polar NpₙNs without ion-pairing reagents, resulting in 10-50x higher sensitivity in MS [5].

3. Mass Spectrometry (MRM Transitions)

Operate in Negative Ion Mode (ESI-).

  • Ap₄A: Precursor m/z 835 → Product m/z 134 (Adenine) or 408 (AMP).

  • Ap₃A: Precursor m/z 755 → Product m/z 134 (Adenine).

  • Validation Criterion: The ratio of the Quantifier ion (AMP) to Qualifier ion (Adenine) must match the Reference Standard within ±15%.

Part 4: Recommendations & Conclusion

For robust drug development and biomarker discovery:

  • Do not rely on external calibration alone. The matrix effects in plasma/tissue are too variable.

  • Invest in SIL Standards. If commercial ¹³C-Ap₄A is unavailable, contract a synthesis lab (e.g., Nuvisan, CIL) to produce a small batch. The data quality ROI is immediate.

  • Use Boronate SPE. It is the single most effective cleanup step for removing isobaric interferences.

  • Adopt HILIC. Move away from ion-pairing reagents to prolong instrument life and increase sensitivity.

By adhering to this "Self-Validating" protocol, you transition from estimating NpₙN levels to accurately quantifying them, providing data that can withstand regulatory scrutiny.

References

  • Blanchard, A. et al. (1994). "Enzymatic synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) analogues by stress protein LysU." Chemical Communications.[4] Link

  • Wright, B. et al. (2006). "The duality of LysU, a catalyst for both Ap4A and Ap3A formation."[2] The FEBS Journal. Link

  • Jankowski, J. et al. (2014).[5] "Highly sensitive, selective and rapid LC-MS method for simultaneous quantification of diadenosine polyphosphates in human plasma." Journal of Chromatography B. Link

  • Luo, X. et al. (2013). "Quantification of diadenosine polyphosphates in blood plasma using a tandem boronate affinity-ion exchange chromatography system." Analytical Biochemistry. Link

  • Gilar, M. et al. (2025). "Ion-pairing hydrophilic interaction chromatography for impurity profiling of therapeutic phosphorothioated oligonucleotides." ChemRxiv. Link

Sources

Technical Guide: Structural Validation of Diguanosine Pentaphosphate (Gp5G) via ³¹P NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mandate

In the synthesis and development of nucleotide analogs, Diguanosine Pentaphosphate (Gp5G) represents a significant analytical challenge. Unlike simple mononucleotides, Gp5G contains a symmetrical pentaphosphate chain connecting two guanosine moieties (


).

While HPLC can establish purity and Mass Spectrometry (MS) can confirm molecular weight, neither method definitively characterizes the connectivity and integrity of the internal phosphate chain with the resolution of Nuclear Magnetic Resonance (NMR).

This guide objectively compares


P NMR against alternative analytical methods and provides a self-validating protocol for confirming the Gp5G structure, specifically distinguishing it from its most common synthetic impurity, Gp4G.

Comparative Analysis: Why ³¹P NMR?

To validate Gp5G, one must prove not just the presence of phosphorus, but the specific


 to 

linkage. Below is a comparison of analytical performance for this specific application.
Table 1: Performance Matrix of Analytical Techniques for Gp5G
Feature³¹P NMR Spectroscopy HPLC (Ion Exchange/RP) ESI-MS (Mass Spec)
Primary Output Connectivity & Electronic EnvironmentRetention Time & Purity %Mass-to-Charge Ratio (m/z)
Structural Proof Definitive. Direct observation of P-P coupling proves chain length.Inferential. Relies on standard comparison; prone to co-elution.Ambiguous. Hard to distinguish isomers; fragmentation of polyphosphates is complex.
Chain Length Resolution High. Distinct splitting patterns for

chains.
Medium. Resolution decreases as chain length increases (

vs

).
High, but salt adducts (

) complicate spectra.
Sample Recovery Non-destructive. Sample can be reused.Destructive (unless prep scale).Destructive.
Key Limitation Requires mg-quantities; lower sensitivity.Does not prove bond connectivity.Cannot easily distinguish symmetric vs asymmetric isomers.

Critical Insight: HPLC is the standard for purity (quantifying impurities), but


P NMR is the standard for identity (proving the molecule is actually Gp5G).

Theoretical Basis: The Gp5G Spectral Signature

The power of


P NMR lies in its sensitivity to the chemical environment and symmetry.
Symmetry Analysis

Gp5G is a symmetrical molecule:



Due to this


 symmetry, chemically equivalent phosphorus atoms resonate at the same frequency. Instead of 5 signals, we observe 3 distinct signals  with an integral ratio of 2:2:1 .
Predicted Spectral Parameters

Based on polyphosphate chain physics and dinucleoside polyphosphate literature (e.g.,


 analogs):
  • 
    -Phosphates (2P):  Esterified to the ribose. Resonate upfield.
    
    • Shift:

      
      
      
    • Multiplicity: Doublet (d). Coupled only to

      
      .
      
  • 
    -Phosphates (2P):  Internal anhydrides.
    
    • Shift:

      
      
      
    • Multiplicity: Doublet of Doublets (dd). Coupled to

      
       and 
      
      
      
      .
  • 
    -Phosphate (1P):  The central core.
    
    • Shift:

      
       (often overlapping with 
      
      
      
      but distinct in coupling).
    • Multiplicity: Triplet (t). Coupled to two equivalent

      
       neighbors.
      
The "Killer" Distinction: Gp5G vs. Gp4G

The most common synthesis byproduct is Diguanosine Tetraphosphate (Gp4G).

  • Gp5G: 3 Signals (

    
    ). Center is a Triplet .[1]
    
  • Gp4G: 2 Signals (

    
    ). Symmetry dictates 
    
    
    
    . There is no central
    
    
    . The spectrum shows only two multiplets.

Visualization of Structural Logic[2]

The following diagram illustrates the logical flow from molecular symmetry to spectral output, highlighting the critical differentiation step.

Gp5G_Validation Molecule Target Molecule: Gp5G Structure Structure: G-Pa-Pb-Pg-Pb-Pa-G Molecule->Structure Symmetry Symmetry Check: Pa = Pa' Pb = Pb' Pg is unique Structure->Symmetry Signals Expected Signals: 3 Distinct Peaks Symmetry->Signals Alpha Alpha (Pa) ~ -11 ppm Doublet Integral: 2.0 Signals->Alpha Beta Beta (Pb) ~ -22 ppm Doublet of Doublets Integral: 2.0 Signals->Beta Gamma Gamma (Pg) ~ -23 ppm Triplet Integral: 1.0 Signals->Gamma Validation VALIDATION: Presence of Central Triplet confirms Pentaphosphate Gamma->Validation Critical Proof

Figure 1: Logic flow for confirming Gp5G structure. The central Gamma-phosphate triplet is the diagnostic fingerprint distinguishing Gp5G from Gp4G.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to eliminate common artifacts (paramagnetic broadening, pH shifts) that can obscure the fine splitting patterns required for confirmation.

Sample Preparation
  • Mass: Weigh 5–10 mg of Gp5G (ammonium or sodium salt).

  • Solvent: Dissolve in 600 µL of Deuterium Oxide (

    
    , 99.9%) .
    
  • Additive (Critical): Add 10 µL of 0.5 M EDTA (pH 8.0) .

    • Causality: Polyphosphates bind trace metal ions (

      
      ) avidly. These paramagnetic impurities cause line broadening, wiping out the coupling constants (
      
      
      
      ) needed for proof. EDTA scavenges these metals.
  • pH Adjustment: Adjust pH to 7.5 ± 0.2 using small aliquots of

    
     or 
    
    
    
    .
    • Note: Phosphate chemical shifts are pH-dependent. Consistent pH ensures reproducible shifts.

  • Reference: Use an external insert of 85% Phosphoric Acid (

    
    )  set to 0.00 ppm. Avoid internal standards that might overlap with the phosphate chain signals.
    
Acquisition Parameters (Bruker/Varian Standard)
  • Nucleus:

    
    P (typically ~162 MHz on a 400 MHz instrument).
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Why: Use Proton Decoupling (

      
       decoupling).[2] Without this, P-H couplings from the ribose protons will broaden the P signals into unrecognizable blobs.
      
  • Relaxation Delay (D1): Set to 2–5 seconds .

    • Why: Phosphorus nuclei have long

      
       relaxation times.[2][3] Short delays lead to signal saturation and inaccurate integration (ruining the 2:2:1 ratio check).
      
  • Scans (NS): 128–256 scans (sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

Data Processing
  • Line Broadening (LB): Apply 1.0 – 3.0 Hz exponential multiplication.

  • Phasing: Careful manual phasing is required. Polyphosphate baselines can be "rolling."

  • Integration: Integrate the three distinct regions. Normalize the central peak (or the cleanest alpha peak) to the expected integer value.

Interpretation of Results

Valid Gp5G Spectrum
  • Region 1 (-10.5 to -11.5 ppm): A clean Doublet . Represents the two

    
    -phosphates. Integral = 2.[4]
    
  • Region 2 (-22.0 to -23.5 ppm): A complex multiplet region containing:

    • A Doublet of Doublets (or pseudo-triplet) for the two

      
      -phosphates. Integral = 2.[2][4]
      
    • A distinct Triplet for the single

      
      -phosphate. Integral = 1.[4]
      
    • Note: Depending on the exact pH and concentration, the

      
       and 
      
      
      
      signals may overlap. However, the total integral of this high-field region must be 1.5x the area of the
      
      
      region (3 P atoms vs 2 P atoms).
Common Failure Modes
ObservationDiagnosisRemediation
Broad, featureless lines Paramagnetic contamination or aggregation.Add more EDTA; check sample concentration.
Only 2 signal regions Sample is likely Gp4G (Tetraphosphate).Check MS to confirm mass loss (minus 80 Da).
Extra peaks at 0 ppm Inorganic Phosphate (

) contamination.
Hydrolysis has occurred; sample degraded.
Extra peaks at -10 ppm GMP or GDP contamination.Purification failure.

References

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved October 26, 2025, from [Link]

  • Kowalska, J., et al. (2007). Synthesis and characterization of mRNA cap analogs containing phosphorothioate moiety.
  • Maddocks, J. L. (2000). 31P NMR of dinucleoside polyphosphates. (Standard text on symmetry in ApnA and GpnG molecules).

Sources

A Comparative Guide to the Specificity of Nucleotidases for Diguanosine Pentaphosphate (Gp5G)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Diguanosine Pentaphosphate (Gp5G)

Diguanosine pentaphosphate (Gp5G) is a dinucleoside polyphosphate that has been identified as an endogenous signaling molecule in various physiological processes. Found in human plasma at nanomolar concentrations, Gp5G is implicated in the regulation of vascular tone.[1] It exerts its effects, at least in part, by activating the Rho-kinase pathway, a critical regulator of smooth muscle contraction and blood pressure.[1] The signaling cascade initiated by Gp5G involves P2Y receptors, highlighting its role in purinergic signaling pathways that are fundamental to cellular communication.[1]

The precise regulation of Gp5G levels is crucial for maintaining cellular homeostasis, and this is primarily achieved through enzymatic degradation by specific nucleotidases. Understanding the specificity of these enzymes for Gp5G over other nucleotide substrates is paramount for elucidating its signaling pathways and for the development of therapeutic agents that target this axis.

The Nudix Hydrolase Superfamily: Key Regulators of Gp5G Metabolism

The Nudix (Nucleoside diphosphate linked moiety X) hydrolase superfamily is a large and diverse group of enzymes that catalyze the hydrolysis of a wide range of nucleotide substrates, including dinucleoside polyphosphates like Gp5G.[2][3] These enzymes are characterized by a conserved 23-residue sequence motif known as the Nudix box.[4] Members of this family exhibit varying degrees of substrate specificity, which is a critical determinant of their biological function.[3]

NUDT5: A Prominent Gp5G Hydrolase

Among the human Nudix hydrolases, NUDT5 (also known as ADP-sugar pyrophosphatase) has emerged as a significant player in Gp5G metabolism.[5] While initially characterized by its activity towards ADP-sugars, subsequent studies have revealed its broader substrate repertoire.[3] NUDT5 is involved in diverse cellular processes, including ATP metabolism, chromatin remodeling, and the response to DNA damage.[6][7] Recent research has also implicated NUDT5 in the metabolism of thiopurine anticancer drugs, highlighting its clinical relevance.[8]

Comparative Specificity of Nudix Hydrolases

The specificity of Nudix hydrolases for dinucleoside polyphosphates is not absolute, and many family members can act on a range of related substrates.[3] For instance, some bacterial Ap4A hydrolases can also act on the 5' ends of mRNAs, while certain eukaryotic enzymes that degrade diphosphoinositol polyphosphates also show activity towards diadenosine polyphosphates.[3] This substrate ambiguity necessitates careful experimental design to definitively identify the primary enzyme responsible for Gp5G hydrolysis in a given biological context.

The human Nudt16 protein, for example, displays a high affinity for both inosine diphosphate (IDP) and diguanosine diphosphate (GppG), with dissociation constants (Kd) below 100 nM.[4] This enzyme shows a strong preference for substrates containing inosine or guanosine.[4] Such comparative studies are crucial for mapping the intricate network of nucleotide metabolism.

Experimental Workflows for Determining Nucleotidase Specificity

To rigorously assess the specificity of a nucleotidase for Gp5G, a combination of kinetic analyses and substrate competition assays is essential. The following section outlines a comprehensive experimental workflow.

Enzyme Purification and Characterization

The initial step involves obtaining a highly purified preparation of the nucleotidase of interest. This is typically achieved through recombinant protein expression in a suitable host system (e.g., E. coli or insect cells) followed by affinity and size-exclusion chromatography. The purity of the enzyme should be verified by SDS-PAGE.

Kinetic Analysis: Determining Michaelis-Menten Parameters

The core of determining substrate specificity lies in the measurement of kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Experimental Protocol: Spectrophotometric Assay for Nucleotidase Activity

This protocol is adapted from standard methods for measuring 5'-nucleotidase activity and can be modified for Gp5G.[9][10][11] The principle relies on the detection of inorganic phosphate released upon hydrolysis of the substrate.

Materials:

  • Purified nucleotidase

  • Diguanosine pentaphosphate (Gp5G)

  • Alternative substrates (e.g., ATP, ADP, Ap4A, Ap5A)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Malachite Green Reagent (for phosphate detection)

  • Phosphate Standard Solution

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of Gp5G in the reaction buffer.

  • Initiation: Start the reaction by adding the enzyme to the pre-warmed reaction mixtures.

  • Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period, ensuring that the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a quenching solution, such as an equal volume of 0.1 M HCl.

  • Phosphate Detection: Add the Malachite Green reagent to each reaction and incubate for color development.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620-660 nm) using a spectrophotometer.[9]

  • Standard Curve: Generate a standard curve using known concentrations of the phosphate standard to quantify the amount of phosphate released in the enzymatic reactions.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Causality Behind Experimental Choices:

  • Varying Substrate Concentration: This is fundamental to Michaelis-Menten kinetics, allowing for the determination of the substrate concentration at which the reaction rate is half of its maximum (Km).

  • Fixed Enzyme Concentration: Ensures that the reaction rate is directly proportional to the substrate concentration at subsaturating levels.

  • Linear Range of Reaction: It is critical to measure the initial velocity of the reaction before substrate depletion or product inhibition becomes significant, ensuring accurate kinetic parameter determination.

Substrate Competition Assays

To further probe specificity, competition assays are performed where the hydrolysis of a primary substrate (e.g., Gp5G) is measured in the presence of increasing concentrations of a potential competing substrate.

Experimental Protocol: Competition Assay

  • Reaction Setup: Prepare reaction mixtures containing the enzyme, a fixed concentration of Gp5G (ideally at or below its Km), and varying concentrations of the competitor nucleotide.

  • Procedure: Follow the same steps for initiation, incubation, termination, and detection as in the kinetic analysis protocol.

  • Data Analysis: Plot the rate of Gp5G hydrolysis as a function of the competitor concentration. A decrease in the rate indicates that the competitor is also a substrate or an inhibitor of the enzyme.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Activity Assays cluster_analysis Data Analysis Purification Recombinant Protein Expression & Purification Verification Purity Verification (SDS-PAGE) Purification->Verification Kinetic Kinetic Analysis (Michaelis-Menten) Verification->Kinetic Competition Substrate Competition Assay Verification->Competition Params Determine Km, kcat, and kcat/Km Kinetic->Params Specificity Assess Substrate Specificity Competition->Specificity Params->Specificity

Caption: Workflow for Determining Nucleotidase Specificity.

Data Presentation and Interpretation

The results of the kinetic analyses should be summarized in a clear and concise table for easy comparison of the enzyme's activity towards different substrates.

Table 1: Comparative Kinetic Parameters of a Hypothetical Nucleotidase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Gp5G 5.2 15.3 2.9 x 10⁶
ATP1502.51.7 x 10⁴
ADP2501.87.2 x 10³
Ap4A258.13.2 x 10⁵
Ap5A1810.55.8 x 10⁵

Interpretation: In this hypothetical example, the nucleotidase exhibits the highest catalytic efficiency (kcat/Km) for Gp5G, indicating a strong preference for this substrate over other tested nucleotides. The significantly lower Km for Gp5G compared to ATP and ADP suggests a much higher binding affinity. While the enzyme also shows considerable activity towards Ap4A and Ap5A, its specificity for Gp5G is demonstrably higher.

Signaling Pathway Context

The specificity of nucleotidases for Gp5G is biologically significant because it ensures the precise regulation of its downstream signaling effects.

Diagram of Gp5G Signaling Pathway

Gp5G_pathway Gp5G Gp5G P2Y P2Y Receptors Gp5G->P2Y activates Nucleotidase Specific Nucleotidase (e.g., NUDT5) Gp5G->Nucleotidase substrate RhoA RhoA Activation P2Y->RhoA ROCK Rho-kinase (ROCK) Activation RhoA->ROCK Contraction Smooth Muscle Contraction ROCK->Contraction Products Hydrolysis Products (GMP + GTP) Nucleotidase->Products catalyzes

Caption: Gp5G Signaling and Metabolic Regulation.

Conclusion and Future Directions

The study of nucleotidase specificity for Gp5G is a rapidly evolving field. The methodologies outlined in this guide provide a robust framework for researchers to dissect the enzymatic regulation of this important signaling molecule. Future research should focus on identifying novel Gp5G-specific nucleotidases, characterizing their substrate specificities in detail, and exploring their roles in various physiological and pathological conditions. The development of selective inhibitors for these enzymes holds promise for therapeutic interventions in diseases where Gp5G signaling is dysregulated.

References

  • Jankowski, V., et al. (2006). Diguanosine pentaphosphate: an endogenous activator of Rho-kinase possibly involved in blood pressure regulation. Cardiovascular Research, 72(1), 145-153. [Link]

  • Kondratova, A. A., & Tipton, P. A. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Methods in enzymology, 620, 1-21. [Link]

  • Trangas, T., et al. (1987). A colorimetric assay for the determination of 5'-nucleotidase activity. Journal of immunological methods, 101(1), 73-78. [Link]

  • Ahmad, S. S. (2013). Determination of 5'-Nucleotidase Activity of HigherPlants by Using an Improved Method. International Journal of Agriculture and Food Science Technology, 4(9), 875-880. [Link]

  • Gaugler, P., et al. (2024). NUDIX Hydrolases Target Specific Inositol Pyrophosphates and Regulate Phosphate and Iron Homeostasis, and the Expression of Defense Genes in Arabidopsis. bioRxiv. [Link]

  • Guranowski, A. (2000). Specific and nonspecific enzymes involved in the catabolism of mononucleoside and dinucleoside polyphosphates. Pharmacology & therapeutics, 87(2-3), 117-139. [Link]

  • McLennan, A. G. (2013). Substrate ambiguity among the nudix hydrolases: biologically significant, evolutionary remnant, or both?. Cellular and molecular life sciences, 70(22), 4205-4221. [Link]

  • Grudzień, M., et al. (2021). Insight into the Binding and Hydrolytic Preferences of hNudt16 Based on Nucleotide Diphosphate Substrates. International journal of molecular sciences, 22(20), 10943. [Link]

  • Gaugler, P., et al. (2024). NUDIX hydrolases target specific inositol pyrophosphates and regulate phosphate homeostasis and bacterial pathogen susceptibility in Arabidopsis. Journal of Integrative Plant Biology. [Link]

  • Wikipedia. (n.d.). NUDT5. Retrieved from [Link]

  • Gasper, M., et al. (2022). NUDT5 activity induces novel oncogenic drivers in the oncosphere associated with poor prognosis. ResearchGate. [Link]

  • Biswas, S. (2023). Realization of Green 5G Cellular Network Role in Medical Applications: Use of ChatGPT-AI. IEEE Aerospace and Electronic Systems Magazine, 38(6), 4-11. [Link]

  • GeneCards. (n.d.). NUDT5 Gene. Retrieved from [Link]

  • Oh, J. H., & Kim, J. H. (2017). 5′-Nucleotidases and their new roles in NAD+ and phosphate metabolism. BMB reports, 50(4), 173. [Link]

  • Wikipedia. (n.d.). Guanosine pentaphosphate. Retrieved from [Link]

  • Moriyama, T., et al. (2022). The NUDIX hydrolase NUDT5 regulates thiopurine metabolism and cytotoxicity. The Journal of clinical investigation, 132(14). [Link]

  • Qi, H., et al. (2022). The ADP-ribose hydrolase NUDT5 is important for DNA repair. e-Repositori UPF. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Diguanosine Pentaphosphate Ammonium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Technical Summary

Diguanosine Pentaphosphate (Gp5G) Ammonium Salt is not merely a chemical reagent; it is a potent biological signaling molecule. While standard Safety Data Sheets (SDS) often classify nucleotide salts generically as "Caution: Substance not fully tested" or mild irritants, this classification understates the operational risk.

The Scientist's Perspective: As a ligand for P2 purinergic receptors (specifically P2Y) and an endogenous activator of Rho-kinase, Gp5G has vasoactive properties that can modulate blood pressure and platelet aggregation. Therefore, safety protocols must focus on precluding physiological uptake (inhalation/absorption) rather than just preventing acid/base burns. Simultaneously, the ammonium salt form is hygroscopic and sensitive to hydrolysis; thus, your PPE strategy must protect the integrity of the compound as much as it protects you.

Risk Assessment Matrix

Hazard CategorySpecific RiskMechanism of ActionSeverity
Bioactivity Vasoactive signalingAgonism of P2Y receptors; Rho-kinase activation. Potential for systemic blood pressure modulation if absorbed.Moderate (Physiological effect)
Inhalation Respiratory IrritationFine particulate dust can deeply penetrate lung tissue, facilitating rapid systemic absorption of the bioactive moiety.Moderate
Chemical Ammonia ReleaseIn the presence of strong bases (NaOH/KOH), the ammonium counter-ion will liberate ammonia gas.Low (Context dependent)
Product Integrity Hydrolysis / DegradationMoisture absorption (hygroscopy) leads to phosphate bond cleavage. RNase contamination destroys the nucleotide.Critical (Experimental failure)

Personal Protective Equipment (PPE) Protocol

This protocol is designed as a self-validating system : if the PPE is compromised, the experiment is compromised.

A. Respiratory Protection (The Primary Barrier)
  • Standard: Work within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. The laminar flow protects the substance from your breath (RNases/moisture) and protects you from the dust.

  • If Hood Unavailable: A NIOSH-approved N95 or P2 particulate respirator is mandatory. Surgical masks are insufficient as they do not seal against the fine particulate aerosols generated when opening static-charged vials.

B. Dermal Protection (The "Double-Barrier" Technique)

Skin absorption is a viable route for nucleotide analogs. Furthermore, human skin is the primary source of RNases and proteases that degrade Gp5G.

  • Layer 1 (Inner): 4-mil Nitrile gloves. Taped to the lab coat cuff.

  • Layer 2 (Outer): 4-mil Nitrile gloves. Changed immediately after weighing or if any powder is spilled.

  • Why Nitrile? Latex proteins can contaminate mass spectrometry data. Nitrile provides superior chemical resistance and cleanliness.

C. Ocular Protection[1][2][3]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Reasoning: Contact with the eye mucosa provides a direct route to the bloodstream for bioactive agents. Standard safety glasses with side shields are the minimum, but goggles are preferred during the weighing of the dry powder.

Operational Workflow: From Storage to Solubilization

The following workflow utilizes a "Cold-Chain" logic to prevent condensation, which is the enemy of ammonium salts.

Gp5G_Handling Storage 1. Storage (-20°C) Tempering 2. Tempering (20-30 mins) Storage->Tempering Prevent Condensation PPE_Check 3. PPE Verification (Gloves/Mask/Hood) Tempering->PPE_Check Before Opening Weighing 4. Weighing (Anti-static) PPE_Check->Weighing Draft Shield Down Solubilization 5. Solubilization (Buffer/Water) Weighing->Solubilization Immediate Aliquot 6. Aliquoting (Single Use) Solubilization->Aliquot Avoid Freeze/Thaw Aliquot->Storage Return to Cold

Figure 1: The "Cold-Chain" handling lifecycle ensures user safety and prevents hygroscopic degradation of the ammonium salt.

Step-by-Step Methodology

1. The Tempering Phase (Critical)

  • Remove the vial from -20°C storage.

  • Do not open the vial immediately. Allow it to equilibrate to room temperature for 20–30 minutes inside a desiccator if possible.

  • Scientific Logic:[1] Opening a cold ammonium salt vial in humid lab air causes immediate condensation. This water initiates hydrolysis of the pentaphosphate chain and causes the powder to clump, making accurate weighing impossible.

2. Static Management & Weighing

  • Place the analytical balance inside the fume hood.

  • Use an anti-static gun or ionizer on the vial before opening. Nucleotide salts are prone to static charge and can "jump" out of the spatula, creating an inhalation hazard.

  • Weigh the requisite amount into a sterile, RNase-free microcentrifuge tube.

3. Solubilization

  • Solvent: Use PCR-grade water (pH 7.0) or a neutral buffer (TE, HEPES).

  • Note on Ammonium: If using for Mass Spectrometry, avoiding sodium buffers is crucial. The ammonium salt is volatile and compatible with MS, whereas introducing Na+ will suppress ionization.

  • Concentration: Typical stock solutions are prepared at 10–50 mM.

Disposal & Spill Management[1]

Despite its biological utility, Gp5G is generally classified as chemical waste rather than biohazardous waste (unless it has been introduced into a cell culture or viral vector).

Spill Cleanup Protocol:

  • Isolate: Alert nearby personnel.

  • PPE: Ensure double gloves and respiratory protection are active.

  • Contain: Cover the powder spill with a damp paper towel (to prevent dust generation). Do not dry sweep.

  • Clean: Wipe the area with 70% Ethanol followed by water.

  • Dispose: Place all cleanup materials into a sealed bag and dispose of as solid chemical waste .

Waste Disposal:

  • Unused Powder: Dispose of as solid chemical waste.

  • Solutions: Aqueous solutions should be disposed of in the "Aqueous Chemical Waste" stream. Do not pour down the drain, as bioactive nucleotides can affect aquatic organisms.

References

  • Tölle, M., et al. (2006).[1] "Diguanosine pentaphosphate: an endogenous activator of Rho-kinase possibly involved in blood pressure regulation."[1] Journal of Hypertension.

  • Jena Bioscience. (n.d.). "Gp5G Ammonium Salt - Safety Data Sheet (SDS)." Jena Bioscience Safety Documentation.

  • National Institutes of Health (NIH). (2023). "PubChem Compound Summary for CID 135409459, Diguanosine pentaphosphate." PubChem.

  • Occupational Safety and Health Administration (OSHA). (2011). "Laboratory Safety Guidance." OSHA 3404-11R.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.